molecular formula C9H6BrNO2 B020442 6-Bromo-1H-indole-3-carboxylic acid CAS No. 101774-27-0

6-Bromo-1H-indole-3-carboxylic acid

Número de catálogo: B020442
Número CAS: 101774-27-0
Peso molecular: 240.05 g/mol
Clave InChI: INNZWYJJSSRJET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-1H-indole-3-carboxylic acid is a natural product found in Pseudosuberites hyalinus, Pleroma menoui, and Haliclona oculata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromo-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNZWYJJSSRJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60570991
Record name 6-Bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101774-27-0
Record name 6-Bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60570991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 6-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indole-3-carboxylic acid is a halogenated derivative of indole-3-carboxylic acid, a key structural motif in a variety of biologically active compounds. Its presence in the molecular framework of numerous pharmaceutical agents and research chemicals underscores the importance of a thorough understanding of its fundamental physical characteristics. This technical guide provides a detailed overview of the known physical properties of this compound, compiled from peer-reviewed literature and chemical supplier data. The information presented herein is intended to support research and development activities by providing a reliable reference for this important building block.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for a variety of applications, from reaction setup and solvent selection to purification and formulation.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[1][2]
Molecular Weight 240.06 g/mol [1][2]
Appearance White or light yellow powder; Yellow single crystals[3]
Melting Point 212 °C (predicted)
Boiling Point 470.9 ± 25.0 °C (predicted)
Density 1.768 g/cm³ (calculated from crystal data)[1]
pKa 3.61 ± 0.10 (predicted)
Solubility in Methanol Soluble (0.2 g in 20 mL)[1]

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed insights into the solid-state structure of this compound. These parameters are fundamental for understanding the compound's packing in the crystalline lattice and for computational modeling studies.

Crystal Data ParameterValueSource
Crystal System Monoclinic[1][2]
Space Group P2/n[1]
Cell Lengths a = 7.2229 (14) Å, b = 11.874 (2) Å, c = 11.079 (2) Å[1][2]
Cell Angles β = 108.37 (3)°[1][2]
Cell Volume 901.7 (3) ų[1][2]
Z (molecules per unit cell) 4[1][2]

Experimental Protocols

The following sections detail the general experimental methodologies that can be employed to determine the key physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded to define the melting range.

Solubility Determination

Understanding the solubility profile of a compound is essential for its purification, formulation, and biological testing.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarity should be tested, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO).

  • Procedure: A known mass of this compound (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (typically ambient temperature).

  • Observation: The mixture is agitated (e.g., vortexed or sonicated) for a set period. Visual inspection determines if the solid has completely dissolved.

  • Quantification: If the compound dissolves, further increments of the solid are added until saturation is reached. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology (Potentiometric Titration):

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (often a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Logical Relationships and Workflows

The determination of the physical properties of a compound often follows a logical progression. The following diagram illustrates a typical workflow for the characterization of a solid organic compound like this compound.

G cluster_0 Initial Characterization cluster_1 Thermal Properties cluster_2 Solution Properties cluster_3 Structural Analysis A Compound Synthesis & Purification B Appearance (Color, Form) A->B C Molecular Formula & Weight A->C D Melting Point Determination A->D F Solubility Screening (Qualitative) A->F I Crystallography (X-ray Diffraction) A->I J Spectroscopic Analysis (NMR, IR, MS) A->J E Boiling Point (if applicable) D->E G Quantitative Solubility F->G H pKa Determination G->H

Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound. The tabulated data and outlined experimental protocols are intended to be a valuable asset for researchers engaged in the synthesis, development, and application of this and related indole-containing molecules. Accurate and comprehensive characterization of such fundamental properties is a cornerstone of efficient and successful scientific investigation in the fields of chemistry and drug discovery.

References

6-Bromo-1H-indole-3-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1H-indole-3-carboxylic acid, a halogenated derivative of the indole scaffold, serves as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural features facilitate a diverse range of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery. Detailed experimental protocols and conceptual diagrams are presented to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white or light yellow powder. It is a natural product that has been isolated from the marine sponge Smenospongia purpurea. The compound's stability and reactivity make it a valuable asset in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 101774-27-0
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.06 g/mol [1]
Appearance White or light yellow powder
Storage Temperature 2-8°C[2]
Purity ≥ 98% (HPLC)[2]

Table 2: Crystallographic Data for this compound [1][3]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a 7.2229 (14) Å
b 11.874 (2) Å
c 11.079 (2) Å
β 108.37 (3)°
Volume 901.7 (3) ų
Z 4

Synthesis and Reactivity

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction cluster_3 Step 4: Protection 6-Bromoindole 6-Bromoindole Acyl_Chloride 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride 6-Bromoindole->Acyl_Chloride Oxalyl chloride, AlCl₃ Amide Amide Derivative Acyl_Chloride->Amide Amine Amine Derivative Amide->Amine Protected_Amine tert-butyl 2-(6-bromo-1H-indol-3-yl)ethylcarbamate Amine->Protected_Amine Boc Anhydride

A representative synthetic workflow for a 6-bromoindole derivative.

Applications in Drug Discovery and Scientific Research

This compound is a versatile precursor for a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

Anticancer and Anti-inflammatory Potential

Indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The 6-bromo substitution on the indole ring provides a handle for further chemical modifications, enabling the synthesis of novel therapeutic agents.

Antiviral and Antimicrobial Activity

This compound has demonstrated antibacterial activity against Staphylococcus. Furthermore, derivatives of 6-bromo-5-methoxyindole-3-carboxylic acid have been investigated for their antiviral effects, with one such derivative showing complete inhibition of SARS-CoV-2 replication in vitro at a concentration of 52.0 μM.[4] 6-bromoindolglyoxylamide derivatives have also been identified as having intrinsic antimicrobial activity against Gram-positive bacteria and antibiotic-enhancing properties against resistant Gram-negative bacteria.[5]

Fungicidal Properties

Acylated derivatives of 6-bromoindole have been synthesized and evaluated for their fungicidal potential against phytopathogenic fungi such as Botrytis cinerea and Monilinia fructicola.[6]

Neurological Disorders

As a key intermediate, this compound is utilized in the synthesis of pharmaceuticals targeting neurological disorders.

Experimental Protocols

Crystallization for X-ray Diffraction

A published method for obtaining single crystals of this compound suitable for X-ray diffraction studies is as follows:

  • Dissolve 0.2 g of the title compound in 20 ml of methanol.[1]

  • Place the solution in a dark environment.[1]

  • Allow for slow evaporation of the solvent over a period of 7 days to yield yellow single crystals.[1]

Potential Signaling Pathways for Indole Derivatives

While the specific signaling pathways modulated by this compound are not extensively characterized, related indole compounds, such as Indole-3-Carbinol (I3C), are known to interact with the Aryl Hydrocarbon Receptor (AHR) pathway. This interaction can influence macrophage polarization, a key process in the immune response. The following diagram illustrates a potential mechanism of action for indole derivatives based on the known activity of I3C.

G cluster_0 Cytoplasm cluster_1 Nuclear Translocation & Gene Expression Indole_Derivative Indole Derivative (e.g., I3C) AHR Aryl Hydrocarbon Receptor (AHR) Indole_Derivative->AHR Binds AHR_Complex AHR-Ligand Complex AHR->AHR_Complex Nucleus Nucleus AHR_Complex->Nucleus Translocates M2_Polarization M2 Macrophage Polarization (Anti-inflammatory) Nucleus->M2_Polarization Promotes M1_Polarization M1 Macrophage Polarization (Pro-inflammatory) Nucleus->M1_Polarization Inhibits

References

Unveiling the Structural Nuances of 6-Bromo-1H-indole-3-carboxylic Acid: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of bioactive molecules is paramount. This technical guide provides a detailed analysis of the crystal structure and dihedral angle of 6-Bromo-1H-indole-3-carboxylic acid, a key building block in the synthesis of various pharmaceuticals.

This document summarizes the crystallographic data, outlines the experimental procedures used for its determination, and visualizes the molecular geometry, offering a comprehensive resource for those engaged in medicinal chemistry and materials science.

Crystallographic Data at a Glance

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the table below, providing a concise overview of the compound's solid-state conformation.

Parameter Value
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.06 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a7.2229 (14) Å
b11.874 (2) Å
c11.079 (2) Å
β108.37 (3)°
Volume (V) 901.7 (3) ų
Z 4
Dihedral Angle 6 (4)°
(between COOH group and indole ring)
Temperature 293 K
Radiation Mo Kα (λ = 0.71073 Å)
R-factor 0.063
wR-factor 0.158

Molecular Conformation and Supramolecular Assembly

The defining structural feature of this compound in the solid state is the near planarity of the molecule. The dihedral angle between the carboxylic acid group and the indole ring system is a mere 6 (4)°.[1][2] This planarity facilitates the formation of an extensive hydrogen-bonding network.

In the crystal lattice, molecules of this compound form inversion dimers through O—H⋯O hydrogen bonds between their carboxylic acid groups.[1][2] These dimers are further interconnected by N—H⋯O hydrogen bonds, creating layers parallel to the (-101) plane.[1][2] This layered arrangement is a crucial aspect of the compound's crystal packing.

Experimental Methodology

The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The following provides a detailed description of the experimental protocol.

Crystal Growth and Data Collection

Single crystals of this compound suitable for X-ray diffraction were grown. A crystal with dimensions of 0.30 × 0.23 × 0.20 mm was selected for the experiment.[1] Data collection was performed on a Rigaku SCXmini diffractometer at a temperature of 293 K using Mo Kα radiation (λ = 0.71073 Å).[1][2] A total of 8876 reflections were measured, of which 2051 were independent.[1] An absorption correction was applied using a multi-scan method.[1]

Structure Solution and Refinement

The crystal structure was solved using the SHELXS97 program and refined with SHELXL97.[1] The refinement of the structural model involved 122 parameters.[1] Hydrogen atoms attached to carbon and nitrogen were placed in calculated positions and treated as riding atoms. The carboxylic acid hydrogen atom was located from difference maps and refined independently.[1] The final R-factor for the refinement was 0.063 for reflections with I > 2σ(I), and the weighted R-factor (wR) for all data was 0.158.[1][2]

Visualizing the Molecular Structure

To better understand the spatial arrangement of this compound, the following diagram illustrates the molecular structure and highlights the key dihedral angle.

References

A Technical Guide to the Natural Origins and Bioactivities of Brominated Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated indoles represent a structurally diverse and biologically significant class of natural products. Primarily sourced from the marine environment, these compounds have garnered substantial interest for their potent pharmacological activities. The incorporation of bromine atoms into the indole scaffold by marine organisms, a process rare in terrestrial life, often enhances the therapeutic potential of these molecules, leading to increased potency and target selectivity.[1][2] This technical guide provides an in-depth exploration of the natural origins, biological activities, and experimental methodologies associated with brominated indoles, serving as a comprehensive resource for professionals in drug discovery and development.

Natural Sources of Brominated Indole Compounds

The vast majority of brominated indole alkaloids are isolated from marine invertebrates and algae, which have evolved unique biosynthetic pathways to incorporate bromine from seawater into their secondary metabolites.[2][3] These organisms utilize halogenated compounds for chemical defense against predators and for competition.[2]

Key marine sources include:

  • Molluscs: The Australian marine mollusc Dicathais orbita is a prolific source of brominated indoles with well-documented anti-inflammatory properties.[4][5] Its hypobranchial gland and eggs contain a variety of these compounds.[6] The historical dye Tyrian purple (6,6′-dibromoindigo) is famously derived from several species of sea snails, particularly from the Muricidae family.[7][8]

  • Sponges: Marine sponges are a treasure trove of bioactive compounds. Sponges from the genera Geodia, Callyspongia, and Ircinia have yielded a range of bromoindoles.[9][10][11] For instance, the sub-Arctic sponge Geodia barretti is known to produce barettin and other 6-bromoindole derivatives.[10]

  • Algae: Red algae, such as those from the genus Laurencia, are also known producers of brominated indoles.[12]

  • Corals and Tunicates: Aplysinopsin-type alkaloids, which are often brominated, have been isolated from various corals and tunicates (sea squirts).[2][13]

Key Brominated Indole Compounds and Their Biological Activities

Brominated indoles exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1]

Anti-inflammatory Activity

A primary mechanism for the anti-inflammatory effects of brominated indoles is the modulation of the nuclear factor kappa B (NF-κB) signaling pathway and the inhibition of cyclooxygenase (COX) enzymes.[1][6]

  • NF-κB Inhibition: Compounds like 6-bromoindole and 6-bromoisatin, isolated from Dicathais orbita, have been shown to inhibit the translocation of NF-κB into the nucleus in lipopolysaccharide (LPS)-stimulated macrophages.[6] This action downregulates the expression of pro-inflammatory genes, reducing the production of mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[1][6]

  • COX Inhibition: Computational studies have demonstrated that brominated indoles such as tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, and 6,6′-dibromoindirubin can selectively bind to and inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.[4][14]

Anticancer Activity

Several brominated indoles have shown significant cytotoxicity against various human cancer cell lines.[15]

  • Gelliusines A and B, isolated from a deep-water sponge, exhibited IC50 values between 10 and 20 μg/mL against several cancer cell lines.[15]

  • Konbamidin, from the marine sponge Ircinia sp., showed cytotoxicity against HeLa cells with an IC50 value of 5.4 μg/mL.[15]

  • Aplysinopsin derivatives have demonstrated potent anticancer activity against leukemia, breast, colon, and uterine cancer cell lines.[16]

Other Biological Activities
  • Aryl Hydrocarbon Receptor (AhR) Agonism: Naturally occurring marine-derived brominated indoles have been identified as a new class of ligands and transient activators for the AhR, a transcription factor involved in mediating the effects of various chemicals.[17]

  • Antimicrobial Activity: Brominated oxindole alkaloids from the Red Sea sponge Callyspongia siphonella showed potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.[11]

  • Enzyme Inhibition: Certain bromoindoles act as inhibitors of enzymes like acetylcholinesterase, suggesting potential applications in neurodegenerative diseases.[18]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of representative brominated indole compounds.

Table 1: Anti-inflammatory Activity of Brominated Indoles

Compound/Extract Assay Target/Cell Line IC50 Value Citation
D. orbita Hypobranchial Gland Extract Nitric Oxide (NO) Inhibition RAW264.7 Macrophages 30.8 µg/mL [6]
D. orbita Hypobranchial Gland Extract TNF-α Inhibition RAW264.7 Macrophages 43.03 µg/mL [6]
D. orbita Hypobranchial Gland Extract PGE2 Inhibition 3T3 ccl-92 Fibroblasts 34.24 µg/mL [6]
6-Bromoindole NF-κB Translocation Reduction RAW264.7 Macrophages 60.7% reduction at 40 µg/mL [6]
6-Bromoisatin NF-κB Translocation Reduction RAW264.7 Macrophages 63.7% reduction at 40 µg/mL [6]
5-Bromoisatin TNF-α Inhibition RAW264.7 Macrophages 38.05 µM [6]

| Isatin | Nitric Oxide (NO) Inhibition | RAW264.7 Macrophages | ~339.8 µM |[6] |

Table 2: Anticancer Activity of Brominated Indoles

Compound Cell Line Activity IC50 Value Citation
Gelliusines A and B KB, P-388, HT-29, etc. Cytotoxicity 10-20 µg/mL [15]
Konbamidin HeLa Cytotoxicity 5.4 µg/mL [15]
5-Bromotrisindoline HT29 (Colon Carcinoma) Cytotoxicity 8 µM [19]
5-Bromotrisindoline OVCAR3 (Ovarian Carcinoma) Cytotoxicity 7 µM [19]
6-Bromotrisindoline HT29 (Colon Carcinoma) Cytotoxicity 12.5 µM [19]

| 6-Bromotrisindoline | OVCAR3 (Ovarian Carcinoma) | Cytotoxicity | 9 µM |[19] |

Table 3: Antimicrobial and Enzyme Inhibition Activity of Brominated Indoles

Compound Activity Target Organism/Enzyme MIC/Ki Value Citation
Brominated Oxindole Alkaloid 1 Antibacterial Staphylococcus aureus 8 µg/mL [11]
Brominated Oxindole Alkaloid 2 Antibacterial Staphylococcus aureus 4 µg/mL [11]
Brominated Oxindole Alkaloid 1 Antibacterial Bacillus subtilis 16 µg/mL [11]
Brominated Oxindole Alkaloid 2 Antibacterial Bacillus subtilis 4 µg/mL [11]
Tulongicin A Antimicrobial Staphylococcus aureus 1.2 µg/mL [18]

| 5,6-dibromo-L-hypaphorine | Acetylcholinesterase Inhibition | Electric Eel AChE | Ki = 19 µM |[18] |

Key Experimental Protocols

This section details generalized protocols for the isolation, synthesis, and bioassay of brominated indoles, based on methodologies cited in the literature.

Protocol for Bioassay-Guided Isolation from Marine Molluscs

This protocol is a composite based on methods used for isolating anti-inflammatory compounds from Dicathais orbita.[6]

  • Extraction:

    • Homogenize fresh or frozen hypobranchial gland tissue in a solvent such as chloroform or a chloroform/methanol mixture.

    • Perform sonication to ensure thorough extraction.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to maximize yield.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Bioassay-Guided Fractionation:

    • Screen the crude extract for the desired biological activity (e.g., inhibition of NO production in LPS-stimulated RAW264.7 macrophages).

    • If active, subject the crude extract to column chromatography (e.g., using silica gel) with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate components based on polarity.

    • Test each collected fraction in the bioassay.

    • Subject the most active fractions to further purification using High-Performance Liquid Chromatography (HPLC), typically a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.

  • Structure Elucidation:

    • Analyze the purified active compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key indicator.

    • Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure.

Protocol for Synthesis of Tyrian Purple (6,6′-dibromoindigo)

This protocol is based on a facile synthesis method starting from commercially available 6-bromoindole.[7]

  • Preparation of 3-acetoxy-6-bromoindole:

    • Dissolve 6-bromoindole in a suitable solvent (e.g., acetic acid).

    • Add N-bromosuccinimide (NBS) portion-wise at room temperature to achieve bromination.

    • Follow with the addition of a reagent like lead(IV) acetate to introduce the acetoxy group at the 3-position.

    • Work up the reaction mixture to isolate the 3-acetoxy-6-bromoindole intermediate.

  • Hydrolysis and Dimerization:

    • Dissolve the 3-acetoxy-6-bromoindole in a basic aqueous solution (e.g., 1 M sodium hydroxide).

    • Stir the mixture at room temperature for several hours (e.g., 2 hours).

    • The alkaline hydrolysis removes the acetyl group, forming an unstable 6-bromoindoxyl intermediate.

    • This intermediate undergoes spontaneous air oxidation and dimerization.

  • Isolation of 6,6′-dibromoindigo:

    • The purple precipitate formed is 6,6′-dibromoindigo (Tyrian purple).

    • Collect the solid by filtration.

    • Wash the solid with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

    • Dry the final product under vacuum.

Protocol for In Vitro Anti-inflammatory Assay: NF-κB Translocation

This protocol outlines the assessment of NF-κB translocation in macrophages, a key indicator of anti-inflammatory activity.[6]

  • Cell Culture:

    • Culture RAW264.7 mouse macrophage cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

  • Treatment:

    • Seed the cells in chamber slides or multi-well plates.

    • Pre-treat the cells with various concentrations of the test compound (e.g., 6-bromoindole) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 30-60 minutes) to induce inflammation and NF-κB translocation. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

    • Block non-specific binding with a blocking buffer (e.g., bovine serum albumin in PBS).

    • Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • In unstimulated cells, NF-κB (green fluorescence) will be localized in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus (co-localizing with the blue DAPI stain).

    • Quantify the percentage of cells showing nuclear translocation of NF-κB in each treatment group. A significant reduction in translocation in the compound-treated group compared to the LPS-only group indicates anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

Visualizations of key biological pathways and experimental processes provide a clearer understanding of the mechanisms and methodologies involved in the study of brominated indoles.

Caption: Inhibition of the NF-κB signaling pathway by brominated indoles.

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway.

References

Introduction to Indole Derivatives as Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[1][2][3][4] This designation stems from its ability to form the structural core of numerous natural products, pharmaceuticals, and agrochemicals, and its capacity to bind to a variety of biological receptors with high affinity.[5][6] Found in essential molecules like the amino acid tryptophan and neurotransmitter serotonin, the indole framework is a versatile template for designing novel therapeutic agents.[2][6] Its unique electronic and steric properties allow for diverse chemical modifications, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[5][7][8][9]

This guide provides a comprehensive overview of indole derivatives in modern drug discovery. It details key synthetic methodologies, explores their multifaceted therapeutic applications with a focus on underlying mechanisms of action, presents quantitative biological data, and provides detailed experimental protocols for their synthesis and evaluation.

Synthetic Methodologies for Indole Derivatives

The construction of the indole core is a well-established area of organic synthesis. Classical methods have been refined and new, more efficient strategies have been developed, including greener approaches using ionic liquids, microwave irradiation, and solvent-free conditions.[10][11][12] Below are protocols for three versatile and widely used methods for synthesizing the indole nucleus.

Experimental Protocol 1: Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[13][14]

Step 1: Preparation of Arylhydrazone

  • Dissolve the selected ketone (e.g., acetophenone, 0.042 mol) in ethanol (5 mL) and glacial acetic acid (1 mL) in a conical flask.[13]

  • Add phenylhydrazine (4.53 g) dropwise to the mixture with constant swirling.[13]

  • Heat the reaction mixture on a sand bath for 10 minutes.[13]

  • Cool the mixture in an ice bath to precipitate the product.[13]

  • Collect the precipitate by filtration, wash with dilute hydrochloric acid (3 mL) followed by cold ethanol (5 mL), and air dry.[13]

  • Recrystallize the crude product from ethanol to obtain the pure acetophenone phenylhydrazone.[13]

Step 2: Acid-Catalyzed Cyclization

  • Place the dried acetophenone phenylhydrazone in a beaker containing ortho-phosphoric acid (15 mL) and concentrated sulfuric acid (5 mL).[13]

  • Heat the mixture on a water bath for 20 minutes at 100-120°C with constant stirring.[13]

  • Pour the hot reaction mixture into cold water (50 mL) and wash the beaker with a few mL of water.[13]

  • The resulting solid is the crude 2-phenylindole. Collect, dry, and recrystallize from a suitable solvent.

G cluster_workflow Fischer Indole Synthesis Workflow start Start: Phenylhydrazine + Aldehyde/Ketone step1 Step 1: Formation of Phenylhydrazone (Acid Catalyst, Heat) start->step1 step2 Step 2: Tautomerization (Ene-hydrazine) step1->step2 step3 Step 3: [3,3]-Sigmatropic Rearrangement (Claisen-like) step2->step3 step4 Step 4: Aromatization & Cyclization step3->step4 step5 Step 5: Elimination of Ammonia (NH3) step4->step5 end_product Final Product: Substituted Indole step5->end_product

Figure 1: Logical workflow of the Fischer indole synthesis.

Experimental Protocol 2: Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone (e.g., phenacyl bromide) with an excess of an aniline, followed by cyclization.[13][15]

  • In a suitable vessel, create a 2:1 mixture of the desired aniline and phenacyl bromide.[13]

  • Stir the mixture for 3 hours at room temperature.[13]

  • Add 3 drops of dimethylformamide (DMF).[13]

  • Irradiate the mixture in a microwave reactor for 1 minute at 600 W.[13]

  • After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.[13]

Experimental Protocol 3: Larock Indole Synthesis

A modern, palladium-catalyzed method for synthesizing indoles from 2-iodoanilines and disubstituted alkynes.[13]

  • To a reaction vessel, add the 2-iodoaniline derivative, 1.2 equivalents of the internal alkyne, 5.0 equivalents of K₂CO₃, and 1.0 equivalent of LiCl.[13]

  • Add 0.05 equivalents of Pd(OAc)₂ and 0.05 equivalents of PPh₃ as the catalyst system.[13]

  • Add DMF as the solvent.[13]

  • Heat the mixture at 100°C for 1.5 hours.[13]

  • After the reaction is complete, perform a standard workup and purify the product by chromatography.

Table 1: Summary of Selected Indole Synthesis Yields
Synthesis Method Starting Materials Product Yield (%)
Cadogan-Sundberg Reductive Cyclization3,3-diaryl acrylate2-carbomethoxy-3-arylindoles57-91%[10]
Michael Addition (using Ionic Liquids)Indole + α,β-unsaturated compound3-substituted indoles40-95%[10]
MCR Process (Catalyst-free)Indole + Aromatic Aldehyde + C-H Acid3-substituted indoles86-96%[10]
Cellulose Sulfuric Acid CatalystIndole + Substituted Aromatic AldehydeBis(indolyl)methanesHigh Yields[10]

Therapeutic Applications and Biological Activities

Indole derivatives exhibit a remarkable range of biological activities, making them valuable scaffolds in the treatment of numerous diseases.[5][7][8][16]

Anticancer Activity

Indole-based compounds are prominent in oncology, acting through diverse mechanisms to inhibit tumor growth.[17][18][19] These mechanisms include the disruption of microtubule dynamics, inhibition of protein kinases, cell cycle arrest, and induction of apoptosis.[17][18][19][20]

Mechanism of Action: Tubulin Polymerization Inhibition Vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing anticancer agents that target tubulin.[7][18] They bind to tubulin subunits, preventing their assembly into microtubules, which are essential for cell division, thereby leading to cell cycle arrest and apoptosis.[7][13]

G Indole Indole Derivative (e.g., Vinca Alkaloid) Tubulin α/β-Tubulin Dimers Indole->Tubulin Binds to Microtubule Microtubule Assembly Indole->Microtubule Inhibits Tubulin->Microtubule Polymerizes into Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest Mitotic Arrest (M-Phase) Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis G cluster_neuro Neurodegenerative Pathologies Oxidative Oxidative Stress (Free Radicals) Neuron Neuronal Damage & Cell Death Oxidative->Neuron Protein Protein Aggregation (e.g., Amyloid-Beta) Protein->Neuron Neuroinflam Neuroinflammation Neuroinflam->Neuron Indole Indole Derivative Indole->Oxidative Inhibits (Antioxidant) Indole->Protein Inhibits Aggregation Indole->Neuroinflam Reduces (Anti-inflammatory) Protection Neuroprotection Indole->Protection Promotes G cluster_workflow General Workflow for Biological Evaluation start Synthesized Indole Derivative step1 Structural Characterization (NMR, Mass Spec) start->step1 step2 Solubility & Stability Assessment step1->step2 step3 Primary Screening (e.g., MTT Assay for Cytotoxicity) step2->step3 step4 Secondary/Mechanistic Assays (e.g., Kinase Inhibition, Tubulin Assay) step3->step4 step5 In vivo Studies (Animal Models) step4->step5 end_product Lead Compound Identification step5->end_product

References

A Technical Guide to the Reactivity of the Indole Nucleus with Bromine Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the indole nucleus towards bromine substitution. Indole, an electron-rich aromatic heterocycle, is a prevalent scaffold in a vast number of natural products and pharmaceutically active compounds.[1] The introduction of bromine atoms to the indole core significantly alters its electronic properties, lipophilicity, and metabolic stability, making brominated indoles valuable intermediates in organic synthesis and drug discovery.[2][3] This document details the mechanisms, regioselectivity, and synthetic protocols for indole bromination, supported by quantitative data, detailed experimental procedures, and visual diagrams of key reaction pathways.

Electrophilic Bromination of the Indole Nucleus

The indole ring is highly susceptible to electrophilic aromatic substitution due to its electron-rich nature. The highest electron density is located at the C3 position of the pyrrole ring, making it the most reactive site for electrophilic attack.[4][5]

The bromination of indole typically proceeds through a two-step electrophilic substitution mechanism.[5][6] The first step, which is rate-determining, involves the attack of the C2-C3 double bond on an electrophilic bromine species (e.g., Br₂ or a Br⁺ equivalent) to form a resonance-stabilized cation known as a sigma complex or Wheland intermediate.[6][7] The subsequent loss of a proton from the C3 position rapidly restores aromaticity, yielding the 3-bromoindole product.

While C3 is the primary site of substitution, the regioselectivity can be influenced by reaction conditions and the nature of the substituents on the indole ring.[3][8] Substitution can also occur at the C2 position or on the benzene ring (C4, C5, C6, or C7), although this typically requires harsher conditions or specific directing groups.[3][8]

G cluster_step1 Step 1: Electrophilic Attack (Rate-Determining) cluster_step2 Step 2: Deprotonation reactant reactant intermediate intermediate product product reagent reagent ts indole Indole ts_1 indole->ts_1 Slow indole->ts_1 br2 + Br-Br sigma_complex Sigma Complex (Wheland Intermediate) ts_2 sigma_complex->ts_2 Fast sigma_complex->ts_2 hbr - HBr bromoindole 3-Bromoindole ts_1->sigma_complex ts_1->sigma_complex Forms intermediate ts_2->bromoindole ts_2->bromoindole Restores aromaticity

Caption: Mechanism of electrophilic bromination of indole at the C3 position.

The regioselectivity of indole substitution can be a subject of kinetic versus thermodynamic control.[9][10] While the C3 position is the most common site of attack, substitution at the N1 position can sometimes be the kinetically favored pathway, meaning it has a lower activation energy and forms faster.[9][11] However, the N1-substituted product is often less stable than the C3-substituted product. Under reversible conditions or with longer reaction times (thermodynamic control), the more stable C3-bromoindole becomes the major product.[9][10][12] Mild conditions and low temperatures typically favor the kinetic product.[11]

G Reactants Indole + E+ TS_Kinetic TS (Kinetic) Reactants->TS_Kinetic Lower ΔG‡ TS_Thermo TS (Thermodynamic) Reactants->TS_Thermo Higher ΔG‡ Kinetic_Product Kinetic Product (e.g., N1-Substitution) Forms Faster Less Stable TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (e.g., C3-Substitution) Forms Slower More Stable TS_Thermo->Thermo_Product Kinetic_Product->Thermo_Product Equilibration (under reversible conditions)

Caption: Energy profile showing kinetic vs. thermodynamic control in indole substitution.

Common Brominating Agents and Conditions

A variety of reagents can be employed for the bromination of indoles, each offering different levels of reactivity and selectivity. The choice of reagent and solvent is crucial for achieving the desired outcome.

ReagentTypical ConditionsTarget PositionYield (%)Reference
N-Bromosuccinimide (NBS) DMF, CH₂Cl₂, or CCl₄, often at low temp.C3Varies[13][14]
Pyridinium bromide perbromide Pyridine, 0-2 °CC3~64%[15]
Dioxane dibromide Dioxane, 0 °CC3~60%[15]
Bromine (Br₂) Acetic acid, CH₂Cl₂, or other solventsC3, often leads to polysubstitutionVaries[16][17]
Tetrabutylammonium bromide (nBu₄NBr) Electrochemical, THF or DCEC339-43%[18]
Vanadium Bromoperoxidase (V-BrPO) H₂O₂, Br⁻, aqueous bufferC3-[7]
Synthesis of Specific Bromoindoles

The position of the bromine atom on the indole ring dictates its utility as a synthetic intermediate. Syntheses of 2-bromo, 3-bromo, and 5-bromoindoles are particularly important.

  • 3-Bromoindole: Often synthesized by direct bromination of indole using a mild brominating agent to avoid over-reaction.[15]

  • 2-Bromoindole: Direct bromination at C2 is difficult. Synthesis often involves N-protection followed by lithiation at C2 and subsequent quenching with a bromine source, or through radical cyclization pathways.[19][20]

  • 5-Bromoindole: Requires a multi-step synthesis as direct bromination favors the C3 position. A common strategy involves protecting the reactive C2/C3 double bond via addition of sodium bisulfite, followed by N-acetylation, bromination on the benzene ring, and finally, deprotection to restore the indole core.[16][21]

Applications in Drug Development

Brominated indoles are a significant class of compounds, with many exhibiting potent biological activities.[2][3] They are found in marine natural products and serve as key building blocks for pharmaceutical drugs.[1][2] The bromine atom can act as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[22] Furthermore, the presence of bromine can enhance binding affinity to biological targets and improve pharmacokinetic properties.[3]

Certain brominated indoles have demonstrated anti-inflammatory, anticancer, and antimicrobial effects.[2] For example, 6-bromoisatin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[2][23]

Caption: Inhibition of the NF-κB inflammatory pathway by brominated indoles.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key bromoindole derivatives.

Protocol 1: Synthesis of 3-Bromoindole via Pyridinium Bromide Perbromide[15]

This method provides a reliable route to 3-bromoindole with good yield and purity.

Caption: Experimental workflow for the synthesis of 3-bromoindole.

Materials:

  • Indole (4.0 g, 0.034 mol)

  • Pyridinium bromide perbromide (10.8 g, 0.034 mol)

  • Reagent-grade pyridine (70 mL total)

  • Diethyl ether

  • Dilute aqueous HCl

  • Dilute aqueous NaOH

  • Magnesium sulfate (MgSO₄)

  • n-Heptane

Procedure:

  • Dissolve 4.0 g of indole in 40 mL of reagent-grade pyridine in a flask.

  • Cool the solution in an ice-salt bath to 0-2 °C.

  • Slowly add a solution of 10.8 g of pyridinium bromide perbromide in 30 mL of pyridine to the cooled indole solution with stirring. The rate of addition should be controlled to ensure the temperature does not exceed 2 °C.

  • Once the addition is complete, pour the reaction mixture into cold diethyl ether.

  • Filter the resulting mixture to remove any insoluble material.

  • Wash the cold ether solution several times with cold, dilute aqueous HCl to remove the pyridine.

  • Subsequently, wash the ether solution with cold, dilute aqueous NaOH, followed by a final wash with water.

  • Dry the ether solution over anhydrous MgSO₄.

  • Filter off the drying agent and remove the ether by rotary evaporation.

  • Recrystallize the solid residue from n-heptane. If necessary, decolorize with charcoal. The yield of pure 3-bromoindole is approximately 4.3 g (64%).[15]

Protocol 2: Synthesis of 5-Bromoindole from Indole[16][21]

This multi-step synthesis circumvents the preferential C3 reactivity by temporarily protecting the pyrrole ring.

Materials:

  • Indole

  • Ethanol

  • Sodium bisulfite (or potassium bisulfite) aqueous solution

  • Acetic anhydride

  • Bromine

  • Sodium hydroxide (NaOH) aqueous solution

Procedure:

  • Step 1: Formation of Sodium Indoline-2-Sulfonate. Dissolve indole (1 equiv) in ethanol. Add an aqueous solution of sodium bisulfite (~3 equiv). Stir the mixture overnight. Collect the resulting solid by vacuum filtration, wash with ether, and dry.[16][21]

  • Step 2: N-Acetylation. Suspend the sodium indoline-2-sulfonate intermediate in acetic anhydride. Heat the suspension (e.g., 90 °C for 2 hours). After cooling, the N-acetylated intermediate is collected by filtration.[16]

  • Step 3: Bromination and Deprotection. Dissolve the N-acetylated intermediate in water and cool to 0-5 °C. Add bromine (1 equiv) dropwise, maintaining the low temperature. After stirring, allow the mixture to warm to room temperature. Add a solution of sodium bisulfite to quench excess bromine. Add 40% NaOH solution to make the solution basic and heat (e.g., reflux or 50 °C overnight) to induce hydrolysis and deprotection.[16][21]

  • Step 4: Isolation. Cool the reaction mixture. The 5-bromoindole product precipitates and can be collected by vacuum filtration, washed with water, and dried. Recrystallization from ethanol/water can be performed for further purification.[16]

Spectroscopic Data

Structural elucidation and purity assessment of bromoindoles rely on standard spectroscopic techniques.

Table 2: Spectroscopic Data for 5-Bromoindole[24]
TechniqueData
¹H NMR (CDCl₃)δ ~8.10 (br s, 1H, N-H), ~7.76 (d, 1H, H-4), ~7.27 (d, 1H, H-7), ~7.21 (dd, 1H, H-6), ~7.19 (t, 1H, H-2), ~6.47 (t, 1H, H-3)
¹³C NMR (CDCl₃)δ 134.7 (C-7a), 129.9 (C-3a), 125.3 (C-2), 124.8 (C-6), 121.8 (C-4), 113.0 (C-5), 112.5 (C-7), 102.3 (C-3)
IR (KBr) Characteristic peaks for N-H stretch (~3414 cm⁻¹), aromatic C-H and C=C stretches.[16][24]
Mass Spec (MS) Shows a characteristic isotopic pattern for the molecular ion due to the presence of ⁷⁹Br and ⁸¹Br isotopes (two peaks of nearly equal intensity separated by 2 m/z units).[24]
Protocol 3: General Method for Spectroscopic Analysis[24][25]

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-20 mg (for ¹H) or 20-50 mg (for ¹³C) of the bromoindole sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Reference chemical shifts to an internal standard like TMS (0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR accessory for direct analysis of the solid.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze using a mass spectrometer with a suitable ionization source (e.g., ESI or EI). Observe the mass-to-charge ratio (m/z) for the molecular ion and its fragmentation pattern.

References

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 6-Bromo-1H-indole-3-carboxylic acid. The information herein is compiled from data on structurally similar compounds and should be used as a guide. It is imperative to consult the specific Safety Data Sheet (SDS) for the compound upon acquisition and to conduct a thorough risk assessment before handling.

Introduction

This compound is a versatile intermediate compound utilized in pharmaceutical research and organic synthesis.[1] Its unique structure, featuring a bromine substitution on the indole ring, makes it a valuable building block for developing a variety of bioactive molecules, including those with anti-inflammatory and anticancer properties.[1] Given its application in research and development, a thorough understanding of its safety and handling is crucial for the protection of laboratory personnel.[1]

Hazard Identification and Classification

Hazard Class Hazard Category GHS Code Hazard Statement
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[3][4]
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[2]
Skin SensitizationCategory 1H317May cause an allergic skin reaction.[2]

Signal Word: Warning[3]

First-Aid Measures

Immediate medical attention is recommended in case of exposure. The following first-aid measures are based on the potential hazards:

Exposure Route First-Aid Procedures
Inhalation Move the exposed person to fresh air at once.[5] If breathing has stopped, perform artificial respiration.[5] If breathing is difficult, trained personnel may administer oxygen.[5] Seek immediate medical attention.[5]
Skin Contact Immediately wash the contaminated skin with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[3] If skin irritation or a rash occurs, seek medical advice.[3]
Eye Contact Immediately rinse cautiously with water for several minutes, holding the eyelids open.[6][7] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[6][7] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[8] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[8]

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken:

Aspect Recommendation
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][3] A solid water stream may be inefficient.[4]
Specific Hazards During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3] Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen bromide.[3]
Protective Equipment for Firefighters Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In case of a spill or accidental release, the following steps should be followed:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing dust and ensure adequate ventilation.[3] Keep unprotected personnel away.[3]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[3][4]

  • Methods for Containment and Cleaning Up: For solid materials, carefully sweep up or vacuum the spill and place it into a suitable, labeled container for disposal.[3][6] Avoid generating dust.[3][6]

Handling and Storage

Proper handling and storage are essential to minimize risk:

Aspect Guidelines
Safe Handling Avoid contact with skin, eyes, and clothing.[3] Avoid breathing dust.[3] Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[2]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]
Incompatible Materials Strong oxidizing agents, strong acids, and strong alkalis.[2]

Exposure Controls and Personal Protective Equipment (PPE)

To ensure the safety of personnel, the following exposure controls and PPE are recommended:

Control/PPE Specifications
Engineering Controls Work should be conducted in a chemical fume hood to ensure adequate ventilation.[6] Eyewash stations and safety showers must be readily accessible.[6]
Eye/Face Protection Wear chemical safety goggles that meet ANSI Z87.1 standards.[9] A face shield may be necessary for splash hazards.[9]
Skin and Body Protection Wear a laboratory coat and closed-toe shoes.[3] For significant handling, consider impervious clothing.[2]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3] Inspect gloves before use.
Respiratory Protection If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection.

Physical and Chemical Properties

The following data is available from crystallographic studies of this compound:

Property Value
Molecular Formula C₉H₆BrNO₂[10][11]
Molecular Weight 240.06 g/mol [11]
Appearance Yellow single crystals[11]
Crystal System Monoclinic[11]

Stability and Reactivity

  • Reactivity: No specific data is available.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[2]

  • Possibility of Hazardous Reactions: No hazardous reactions are anticipated under normal conditions.

  • Conditions to Avoid: Avoid dust generation and exposure to incompatible materials.[3]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong alkalis.[2]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, nitrogen oxides, and hydrogen bromide.[3]

Toxicological Information

Detailed toxicological studies on this compound are not available. The information below is based on the GHS classifications of analogous compounds:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No components of similar products are listed as carcinogens by IARC, ACGIH, or NTP.[2]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Experimental Protocol: Safe Handling of a Powdered Chemical Irritant

This protocol outlines the general procedure for safely handling a powdered chemical like this compound.

  • Risk Assessment and Preparation:

    • Review the Safety Data Sheet (SDS) for the specific chemical.

    • Identify all potential hazards.

    • Ensure all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower.

  • Personal Protective Equipment (PPE):

    • Don a lab coat, closed-toe shoes, chemical safety goggles, and appropriate chemical-resistant gloves.

  • Handling Procedure:

    • Perform all manipulations of the powdered compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to transfer the powder. Avoid scooping in a manner that creates airborne dust.

    • If weighing the compound, use an analytical balance inside the fume hood or in a ventilated balance enclosure.

    • Keep the container with the compound closed when not in use.

  • Spill and Waste Management:

    • In case of a small spill, carefully clean it up using absorbent pads for solutions or by gently sweeping the solid material into a designated waste container. Avoid raising dust.

    • Dispose of all contaminated materials (gloves, wipes, etc.) and excess chemical in a properly labeled hazardous waste container according to institutional and local regulations.

  • Decontamination:

    • Thoroughly clean the work area in the fume hood after the procedure is complete.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated waste container.

  • Wash hands thoroughly with soap and water after removing PPE.

Visualizations

Safe_Handling_Workflow Start Start: Prepare for Handling RiskAssessment Conduct Risk Assessment (Review SDS) Start->RiskAssessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE EngineeringControls Use Engineering Controls (Chemical Fume Hood) PPE->EngineeringControls Handling Handle Compound Carefully (Avoid Dust Generation) EngineeringControls->Handling Spill Spill Occurs? Handling->Spill Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Yes Waste Dispose of Waste Properly Spill->Waste No Cleanup->Waste Decontaminate Decontaminate Work Area and Remove PPE Waste->Decontaminate End End: Procedure Complete Decontaminate->End

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards as a skin, eye, and respiratory irritant, as well as its potential for acute oral toxicity and skin sensitization. By adhering to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet before commencing any work with this compound.

References

Methodological & Application

Application Note: Synthesis of 6-Bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-1H-indole-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its structure is a key component in various biologically active compounds. This application note provides a detailed two-step protocol for the synthesis of this compound, commencing with the Vilsmeier-Haack formylation of 5-bromo-2-methylaniline to yield the intermediate, 6-bromo-1H-indole-3-carbaldehyde, followed by its oxidation to the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1Vilsmeier-Haack Formylation5-Bromo-2-methylanilinePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)DMF0 then 851 then 56-Bromo-1H-indole-3-carbaldehyde93
2Oxidation6-Bromo-1H-indole-3-carbaldehydePotassium permanganate (KMnO₄), Sodium hydroxide (NaOH)Acetone/WaterRoom Temp.2This compound~80-90 (Typical)

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-indole-3-carbaldehyde

This procedure follows the Vilsmeier-Haack reaction to formylate the indole ring at the 3-position.

Materials:

  • 5-Bromo-2-methylaniline

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate solution

  • Ice bath

  • Round-bottom flask with a dropping funnel and stirrer

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to anhydrous DMF at 0-5 °C with stirring. Allow the mixture to stir for 30 minutes.

  • In a separate flask, dissolve 5-bromo-2-methylaniline (10g, 53.7mmol) in 10ml of DMF.[1]

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the prepared Vilsmeier reagent dropwise to the aniline solution.[1]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.[1]

  • Heat the reaction mixture to 85 °C and maintain for 5 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated sodium carbonate solution until the mixture is basic, which will result in the precipitation of a yellow solid.[1]

  • Filter the solid, wash with water, and dry to obtain 6-bromo-1H-indole-3-carbaldehyde.[1]

Characterization of Intermediate:

  • Yield: 12 g (93%).[1]

  • Melting Point: 199-201 °C.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.20 (1H, s), 9.91 (1H, s), 8.31 (1H, d, J = 3 Hz), 8.00 (1H, d, J = 9 Hz), 7.69 (1H, d, J = 2 Hz), 7.34 (1H, dd, J = 1.6, 8.2 Hz).[1]

Step 2: Synthesis of this compound

This procedure details the oxidation of the aldehyde intermediate to the final carboxylic acid product. Indole-3-carbaldehyde is known to be easily oxidized to indole-3-carboxylic acid.[2]

Materials:

  • 6-Bromo-1H-indole-3-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bisulfite

  • Round-bottom flask with a stirrer

Procedure:

  • Suspend 6-bromo-1H-indole-3-carbaldehyde in a mixture of acetone and water.

  • Add a solution of sodium hydroxide and cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3, which will cause the carboxylic acid to precipitate.

  • Filter the precipitate, wash with cold water, and dry to yield this compound.

Characterization of Final Product:

  • Molecular Formula: C₉H₆BrNO₂

  • Molecular Weight: 240.05 g/mol [3]

  • CAS Number: 101774-27-0[3]

  • Appearance: Off-white to yellow solid.

Visualizations

Experimental Workflow

SynthesisWorkflow Start 5-Bromo-2-methylaniline Step1 Vilsmeier-Haack Formylation Start->Step1 Reagent1 POCl3, DMF Reagent1->Step1 Intermediate 6-Bromo-1H-indole-3-carbaldehyde Step1->Intermediate Step2 Oxidation Intermediate->Step2 Reagent2 KMnO4, NaOH Reagent2->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Regioselective Bromination of 1H-Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective bromination of 1H-indole-3-carboxylic acid is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The indole nucleus is a privileged scaffold in medicinal chemistry, and the position of the bromine substituent can significantly influence the pharmacological profile of the final molecule. This document provides detailed application notes and protocols for the regioselective bromination of 1H-indole-3-carboxylic acid, focusing on methods to achieve substitution at various positions of the indole ring.

General Principles of Regioselectivity

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The preferred site of electrophilic attack is generally the C3 position. However, since the C3 position is already occupied by a carboxylic acid group in the substrate, electrophilic bromination will occur on the benzene ring portion of the indole. The directing effect of the pyrrole nitrogen and the deactivating effect of the carboxylic acid group, along with the choice of brominating agent and reaction conditions, determine the regioselectivity of the bromination. Generally, the C5 and C6 positions are the most favored for substitution.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indole-3-carboxylic Acid via Direct Bromination

This protocol is adapted from a method used for the synthesis of the analogous 5-bromo-1H-indazole-3-carboxylic acid and is expected to favor bromination at the C5 position.[1]

Materials:

  • 1H-Indole-3-carboxylic acid

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ice water

Procedure:

  • Suspend 1H-indole-3-carboxylic acid (1.0 g, 6.2 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heat the suspension to 120 °C until a clear solution is formed.

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine (0.32 mL, 6.2 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

  • After the addition is complete, continue heating the reaction mixture at 90 °C for 16 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water with stirring.

  • Stir the mixture at room temperature for 15 minutes to allow for complete precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum at room temperature.

Expected Outcome: This procedure is anticipated to yield 5-bromo-1H-indole-3-carboxylic acid as the major product.

Protocol 2: Regioselective Synthesis of 6-Bromo-Substituted 1H-Indole-3-Carboxylic Acid via an N-Protected Intermediate

This protocol is based on a strategy for the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which can be adapted for the unsubstituted parent compound by starting with 1H-indole.[2] This method involves the protection of the indole nitrogen with a trifluoroacetyl group to direct bromination to the C6 position.

Materials:

  • 1H-Indole

  • Trifluoroacetic anhydride (TFAA)

  • N,N-Dimethylformamide (DMF)

  • Bromine (Br₂)

  • Acetic acid (AcOH)

  • Sodium hydroxide (NaOH) solution (20% aqueous)

  • Hydrochloric acid (HCl) (2 N)

Procedure:

Step 1: Synthesis of 1-(Trifluoroacetyl)-1H-indole

  • To a stirred solution of 1H-indole (1.0 equiv.) in DMF (10 ml), add trifluoroacetic anhydride (1.2 equiv.) at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(trifluoroacetyl)-1H-indole.

Step 2: Bromination of 1-(Trifluoroacetyl)-1H-indole

  • To a stirred solution of 1-(trifluoroacetyl)-1H-indole (1 equiv.) in acetic acid at 0 °C, add Br₂ (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 6-bromo-1-(trifluoroacetyl)-1H-indole.

Step 3: Synthesis of 6-Bromo-1H-indole-3-carboxylic Acid

  • The crude 6-bromo-1-(trifluoroacetyl)-1H-indole needs to be converted to the 3-carboxylic acid. A possible route involves a Vilsmeier-Haack formylation at the 3-position followed by oxidation. A more direct carboxylation might be challenging. This protocol highlights a strategy for achieving 6-bromination, but the subsequent conversion to the 3-carboxylic acid would require further steps.

A more direct, though less regioselective, approach would be the direct bromination of 1H-indole-3-carboxylic acid with N-bromosuccinimide (NBS).

Protocol 3: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder brominating agent compared to bromine and can offer different regioselectivity depending on the reaction conditions.

Materials:

  • 1H-Indole-3-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-indole-3-carboxylic acid (1.0 equiv.) in acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (1.0 equiv.) portion-wise to the solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomeric products.

Expected Outcome: This reaction is likely to produce a mixture of 5-bromo- and this compound, with the potential for other minor isomers. The ratio of the products will depend on the specific conditions.

Data Presentation

The following table summarizes the expected outcomes and reported yields for the regioselective bromination of 1H-indole-3-carboxylic acid and related compounds.

ProtocolBrominating AgentSolventPosition of BrominationProductYield (%)Reference
1 (adapted)Br₂Acetic AcidC55-Bromo-1H-indole-3-carboxylic acid87.5 (for indazole analog)[1]
2 (strategy)Br₂ on N-protected indoleAcetic AcidC66-Bromo-1H-indole intermediateHigh (intermediate yield)[2]
3NBSAcetonitrile/DichloromethaneMixture (mainly C5, C6)Isomeric bromo-1H-indole-3-carboxylic acidsVariableGeneral Method
DibrominationBr₂Acetic AcidC5 and C6Methyl 5,6-dibromo-1H-indole-3-carboxylateNot specified[3]

Visualizations

Reaction Scheme for Regioselective Bromination

Regioselective_Bromination Indole_Acid 1H-Indole-3-carboxylic Acid Reagent_Br2 Br₂ / Acetic Acid Reagent_NBS NBS N_Protection 1. TFAA, DMF 2. Br₂, AcOH Product_5_Bromo 5-Bromo-1H-indole-3-carboxylic Acid Reagent_Br2->Product_5_Bromo Favored at C5 Product_Mixture Mixture of Bromo Isomers Reagent_NBS->Product_Mixture Product_6_Bromo This compound N_Protection->Product_6_Bromo Favored at C6 (after deprotection and carboxylation)

Caption: Reaction pathways for the regioselective bromination of 1H-indole-3-carboxylic acid.

Experimental Workflow for Direct Bromination

Bromination_Workflow Start Start: 1H-Indole-3-carboxylic Acid Dissolve Dissolve in appropriate solvent (e.g., Acetic Acid or CH₃CN) Start->Dissolve Add_Reagent Add Brominating Agent (Br₂ or NBS) at controlled temperature Dissolve->Add_Reagent React Stir for specified time (Monitor by TLC) Add_Reagent->React Workup Quench reaction and perform aqueous workup React->Workup Isolate Isolate crude product (Filtration or Extraction) Workup->Isolate Purify Purify by recrystallization or column chromatography Isolate->Purify Analyze Characterize product (NMR, MS, etc.) Purify->Analyze End Final Product(s) Analyze->End

Caption: General experimental workflow for the bromination of 1H-indole-3-carboxylic acid.

References

Application Notes and Protocols for Amide Coupling Reactions Involving 6-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indole-3-carboxylic acid is a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds.[1] The presence of a bromine atom at the 6-position provides a handle for further functionalization, for instance, through cross-coupling reactions, while the carboxylic acid at the 3-position is ideal for the formation of amide bonds. Amide coupling is one of the most frequently utilized reactions in drug discovery for the synthesis of new chemical entities with diverse biological activities.[2] Derivatives of 6-bromoindole have been investigated for their potential as antimicrobial, antifungal, and anti-inflammatory agents.[3][4] This document provides detailed protocols for the amide coupling of this compound with various primary and secondary amines using common coupling reagents, along with expected outcomes and notes on the biological relevance of the resulting carboxamides.

Data Presentation

The following tables summarize the reaction conditions and expected yields for the synthesis of various 6-bromo-1H-indole-3-carboxamides using two common coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Table 1: EDC/HOBt Mediated Amide Coupling of this compound

EntryAmineBase (equiv.)SolventTime (h)Yield (%)
1BenzylamineDIPEA (2.5)DMF1285-95
2AnilineDIPEA (2.5)DMF1670-80
3MorpholineDIPEA (2.5)CH₂Cl₂/DMF1280-90
4PiperidineDIPEA (2.5)CH₂Cl₂/DMF1282-92
5Glycine methyl ester HClDIPEA (3.0)DMF1088-96

Yields are estimated based on typical outcomes for similar reactions and may vary depending on specific experimental conditions and purification methods.

Table 2: HATU Mediated Amide Coupling of this compound

EntryAmineBase (equiv.)SolventTime (h)Yield (%)
14-FluoroanilineDIPEA (3.0)DMF680-90
2CyclohexylamineDIPEA (3.0)DMF590-98
3N-MethylbenzylamineDIPEA (3.0)DMF875-85
4PyrrolidineDIPEA (3.0)CH₂Cl₂485-95
5L-Alanine ethyl ester HClDIPEA (3.5)DMF685-93

Yields are estimated based on typical outcomes for similar reactions and may vary depending on specific experimental conditions and purification methods.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.1 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5-3.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv.) followed by the dropwise addition of DIPEA (2.5-3.5 equiv.).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: General Procedure for HATU Mediated Amide Coupling

This protocol outlines a general method for the rapid and efficient coupling of this compound with an amine using HATU.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.1 equiv.)

  • HATU (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.), the desired amine (1.1 equiv.), and HATU (1.2 equiv.) in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0-4.0 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure amide product.

Visualizations

Experimental Workflow

G General Workflow for Amide Coupling cluster_0 Activation cluster_1 Coupling cluster_2 Purification Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent + Base Coupling Reagent Coupling Reagent Base Base Crude Amide Crude Amide Activated Intermediate->Crude Amide + Amine Amine Amine Purified Amide Purified Amide Crude Amide->Purified Amide Chromatography

Caption: General workflow for the synthesis of 6-bromo-1H-indole-3-carboxamides.

Potential Biological Signaling Pathway

The biological activity of indole-3-carboxamides can be diverse. For instance, some derivatives have been shown to act as enzyme inhibitors.[2] The diagram below illustrates a hypothetical signaling pathway where a synthesized 6-bromo-1H-indole-3-carboxamide acts as an inhibitor of a key enzyme in a disease-related pathway.

G Hypothetical Enzyme Inhibition Pathway External Signal External Signal Receptor Receptor External Signal->Receptor Enzyme A Enzyme A Receptor->Enzyme A activates Product Product Enzyme A->Product catalyzes Substrate Substrate Substrate->Enzyme A Cellular Response Cellular Response Product->Cellular Response triggers Inhibitor 6-Bromoindole-3-carboxamide Inhibitor->Enzyme A inhibits

References

Synthesis of Novel Bacterial Cystathionine γ-Lyase (bCSE) Inhibitors from 6-Bromoindole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the development of compounds that can potentiate the effects of existing antibiotics. One such approach involves targeting bacterial defense mechanisms, including the production of hydrogen sulfide (H₂S), which protects bacteria from oxidative stress induced by antibiotics. In many pathogenic bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, the primary enzyme responsible for H₂S production is cystathionine γ-lyase (bCSE). Inhibition of bCSE has been shown to re-sensitize resistant bacteria to antibiotics. This document provides detailed application notes and protocols for the synthesis of a series of potent bCSE inhibitors derived from 6-bromoindole, specifically the NL and MNS series of compounds.

Mechanism of Action: Targeting Bacterial H₂S Production

Bacterial cystathionine γ-lyase (bCSE) is a key enzyme in the trans-sulfuration pathway, which catalyzes the conversion of cystathionine into L-cysteine. It can also act on L-cysteine to produce H₂S. This endogenously produced H₂S helps bacteria counteract the reactive oxygen species (ROS) generated by many antibiotics, thereby contributing to their survival. By inhibiting bCSE, the 6-bromoindole-derived compounds described herein block this protective H₂S pathway, rendering the bacteria more susceptible to the bactericidal action of conventional antibiotics.

cluster_pathway Bacterial H₂S Production Pathway cluster_inhibition Inhibition and Antibiotic Potentiation cluster_antibiotic Inhibition and Antibiotic Potentiation Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Methionine Cycle Cystathionine Cystathionine Homocysteine->Cystathionine Cystathionine β-synthase (CBS) L_Cysteine L_Cysteine Cystathionine->L_Cysteine Cystathionine γ-lyase (bCSE) H2S H2S L_Cysteine->H2S bCSE H2S_p H₂S Inhibitor 6-Bromoindole Derivative (e.g., NL1, MNS1) bCSE_target bCSE Inhibitor->bCSE_target Inhibits No_H2S No H₂S Production bCSE_target->No_H2S Blocked Antibiotic Antibiotic ROS Oxidative Stress (ROS) Antibiotic->ROS Induces Bacterial_Cell_Death Bacterial Cell Death ROS->Bacterial_Cell_Death Leads to H2S_p->ROS Neutralizes

Caption: Mechanism of bCSE inhibition and antibiotic potentiation.

Data Presentation: Inhibitory Activity of 6-Bromoindole Derivatives

The following table summarizes the inhibitory activity of synthesized 6-bromoindole derivatives against bacterial cystathionine γ-lyase (bCSE). This data allows for a direct comparison of the potency of the different compounds.

Compound IDFull NameInhibitory Activity (IC₅₀/K_d)Reference
NL1(2-(6-bromo-1H-indol-1-yl)acetyl)glycineIC₅₀: 2.1 µM[1][2]
NL25-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acidIC₅₀: 0.6 µM[1][2]
NL33-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acidIC₅₀: 0.4 µM[1][2]
MNS13-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiopheneK_d: 0.5 µM (for S. aureus CSE)
MNS2potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylateActive (specific IC₅₀ not provided)[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of the NL-series and MNS-series inhibitors are provided below. These protocols are based on established and published methods.[3][4]

Synthesis Workflow

cluster_NL1 Synthesis of NL1 cluster_NL2 Synthesis of NL2 start_NL1 6-Bromoindole step1_NL1 React with Methyl Bromoacetate (NaH, DMF) start_NL1->step1_NL1 intermediate1_NL1 Methyl 2-(6-bromo-1H-indol-1-yl)acetate step1_NL1->intermediate1_NL1 step2_NL1 Hydrolysis (NaOH, MeOH/H₂O) intermediate1_NL1->step2_NL1 intermediate2_NL1 2-(6-bromo-1H-indol-1-yl)acetic acid step2_NL1->intermediate2_NL1 step3_NL1 Amide Coupling with Glycine Methyl Ester (EDC, HOBt, TEA, CH₂Cl₂) intermediate2_NL1->step3_NL1 intermediate3_NL1 Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate step3_NL1->intermediate3_NL1 step4_NL1 Hydrolysis (NaOH, MeOH/H₂O) intermediate3_NL1->step4_NL1 end_NL1 NL1 step4_NL1->end_NL1 start_NL2 6-Bromoindole step1_NL2 Couple with Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (NaH, DMF) start_NL2->step1_NL2 intermediate1_NL2 Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate step1_NL2->intermediate1_NL2 step2_NL2 Hydrolysis (NaOH, MeOH/H₂O) intermediate1_NL2->step2_NL2 end_NL2 NL2 step2_NL2->end_NL2

Caption: General synthesis workflow for NL1 and NL2 from 6-bromoindole.

Protocol 1: Synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)[4]

Step 1: Synthesis of Methyl 2-(6-bromo-1H-indol-1-yl)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in oil, 1.53 g, 38.25 mmol) in dry N,N-dimethylformamide (DMF, 50 mL), add 6-bromoindole (5.00 g, 25.50 mmol).

  • Stir the mixture for 4 hours at room temperature.

  • Add methyl bromoacetate (7.80 g, 51.00 mmol) to the reaction mixture.

  • Stir the resulting mixture overnight at room temperature.

  • Quench the reaction with 25 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 2-(6-bromo-1H-indol-1-yl)acetic acid

  • Dissolve the crude methyl 2-(6-bromo-1H-indol-1-yl)acetate (5.50 g, 20.52 mmol) in methanol (55 mL).

  • Add a solution of sodium hydroxide (1.64 g, 41.03 mmol) in water (55 mL).

  • Reflux the mixture for 5 hours.

  • Cool the reaction to room temperature and remove methanol under reduced pressure.

  • Acidify the aqueous solution to pH 1 with 10% hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the carboxylic acid.

Step 3: Synthesis of Methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate

  • To a solution of 2-(6-bromo-1H-indol-1-yl)acetic acid (5.06 g, 19.95 mmol) in dichloromethane (500 mL), add glycine methyl ester hydrochloride (2.75 g, 21.92 mmol) and hydroxybenzotriazole (hydrate, 80% HOBt, 3.70 g, 21.92 mmol).

  • Add 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC, 8.77 g, 45.70 mmol) and triethylamine (10.07 g, 99.53 mmol) to the reaction mixture.

  • Stir the mixture overnight at room temperature.

  • Wash the solution with 3% aqueous hydrochloric acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 4: Synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)

  • Dissolve the crude methyl 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with 10% hydrochloric acid to precipitate the final product, NL1.

  • Filter the precipitate, wash with water, and dry.

Protocol 2: Synthesis of 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2)[4]

Step 1: Synthesis of Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in oil, 610.7 mg, 12.23 mmol) in dry DMF (15 mL), add 6-bromoindole (2.72 g, 13.88 mmol).

  • Stir the mixture for 4 hours at room temperature.

  • Add methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate (3.27 g, 17.33 mmol).

  • Heat the solution to 40 °C and stir at this temperature for 3 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate under reduced pressure.

Step 2: Synthesis of 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2)

  • Dissolve the crude methyl ester from the previous step (3.68 g, 10.47 mmol) in methanol (30 mL).

  • Add a solution of sodium hydroxide (846.2 mg, 21.23 mmol) in water (30 mL).

  • Reflux the mixture for 3 hours.

  • Cool to room temperature and remove methanol under reduced pressure.

  • Treat the aqueous solution with 10% hydrochloric acid to reach a pH of 1, precipitating the product.

  • Filter the precipitate, wash with water, and dry to yield NL2.

Protocol 3: Synthesis of potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2)[3]

The synthesis of MNS2 involves a multi-step pathway starting from methyl 3-aminothiophene-2-carboxylate. The key final steps are the alkylation of 6-bromoindole with a functionalized thiophene intermediate and subsequent hydrolysis.

Key Steps:

  • Protection and Functionalization of Methyl 3-aminothiophene-2-carboxylate: The starting thiophene is first protected (e.g., with an ethoxycarbonyl group), then a methyl group is introduced at the 5-position via formylation and subsequent reduction.

  • Bromination: The methyl group is then brominated to create a reactive site for alkylation.

  • Alkylation of 6-bromoindole: The brominated thiophene intermediate is reacted with 6-bromoindole in the presence of a base like sodium hydride in DMF.

  • Deprotection and Hydrolysis: The protecting group on the amino function and the ester are hydrolyzed using a base like potassium hydroxide to yield the final product, MNS2.

Conclusion

The 6-bromoindole scaffold serves as a versatile starting material for the synthesis of potent bacterial cystathionine γ-lyase inhibitors. The NL and MNS series of compounds have demonstrated significant activity, highlighting their potential as antibiotic potentiators. The detailed protocols provided herein offer a guide for researchers to synthesize these compounds for further investigation in the development of new strategies to combat antibiotic resistance. The provided data and diagrams offer a comprehensive overview for professionals in the field of drug discovery and development.

References

Application of 6-Bromoindole Derivatives in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Marine natural products and their synthetic analogs have proven to be a rich source of structurally diverse and biologically active compounds. Among these, 6-bromoindole derivatives have demonstrated significant potential as a scaffold for the development of new antibacterial and antifungal agents. This document provides a summary of the antimicrobial applications of various 6-bromoindole derivatives, presents their activity data in a structured format, and offers detailed protocols for their synthesis and antimicrobial evaluation.

Classes of Antimicrobial 6-Bromoindole Derivatives and Their Activities

Several classes of 6-bromoindole derivatives have been investigated for their antimicrobial properties. The primary mechanisms of action identified include membrane disruption and enzyme inhibition.

6-Bromoindolglyoxylamido Polyamine Derivatives

These derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action is primarily attributed to the rapid permeabilization and depolarization of the microbial cell membrane.[1][2] A notable example is a spermine-containing derivative that exhibits both intrinsic antimicrobial activity and the ability to enhance the efficacy of conventional antibiotics.[1][2]

3-Acyl-6-bromoindole Derivatives

This class of compounds has been particularly effective against fungal pathogens. Interestingly, a duality in their mechanism of action has been observed. The parent compound, 6-bromoindole, is a potent inhibitor of mycelial growth, while its acylated derivatives, such as 3-acetyl-6-bromoindole, are formidable inhibitors of spore germination.[3] This suggests that different derivatives can target various stages of fungal development. Molecular docking studies suggest that these compounds may act by inhibiting enzymes such as succinate dehydrogenase (SDH) and catalase.[3]

Bis(6-bromo-3-indolyl) Derivatives

The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine and its synthetic analogs have demonstrated significant antimicrobial and antibiofilm activity.[4] The natural alkaloid, in particular, has shown broad-spectrum activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, and is also effective in inhibiting biofilm formation and disaggregating established biofilms.[4]

Inhibitors of Bacterial Cystathionine γ-Lyase

Certain 6-bromoindole derivatives have been designed as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (H2S) production, which protects bacteria from oxidative stress.[5][6] By inhibiting this enzyme, these compounds can enhance the activity of conventional antibiotics, offering a promising strategy to combat antibiotic resistance.[5][6]

Quantitative Antimicrobial Activity Data

The following tables summarize the minimum inhibitory concentrations (MIC) and half-maximal effective concentrations (EC50) of representative 6-bromoindole derivatives against various microbial strains.

Table 1: Antibacterial and Antifungal Activity of 6-Bromoindolglyoxylamido-spermine

MicroorganismMIC (µM)Reference
Staphylococcus intermedius3.125[2]
Staphylococcus aureus6.25[2]
Candida albicans17.2[2]
Cryptococcus neoformans1.1[2]

Table 2: Antifungal Activity of 6-Bromoindole and its 3-Acyl Derivative

CompoundFungal SpeciesEC50 (µg/mL) - Mycelial Growth% Inhibition - Conidial GerminationReference
6-Bromoindole (I)Botrytis cinerea11.62Low[3]
6-Bromoindole (I)Monilinia fructicola18.84Low[3]
3-Acetyl-6-bromoindole (II)Botrytis cinerea-100%[3]
3-Acetyl-6-bromoindole (II)Monilinia fructicola-96%[3]

Table 3: Antibacterial Activity of 2,2-bis(6-bromo-3-indolyl) ethylamine

Bacterial SpeciesMIC (mg/L)Reference
Escherichia coli8[4]
Staphylococcus aureus8[4]
Klebsiella pneumoniae8[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of 6-bromoindole derivatives.

Synthesis of 3-Acyl-6-bromoindoles

This protocol describes a microwave-assisted Friedel-Crafts acylation for the synthesis of 3-acyl-6-bromoindoles.[3]

Materials:

  • 6-bromoindole

  • Appropriate acid anhydride (linear or aromatic)

  • Yttrium (III) trifluoromethanesulfonate (Y(OTf)3)

  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF4)

  • Microwave synthesizer

  • 10 mL microwave vessel

Procedure:

  • To a 10 mL microwave vessel, add 6-bromoindole (1.0 mmol), the corresponding acid anhydride (1.0 mmol), Y(OTf)3 (0.01 mmol), and [BMI]BF4 (1 mmol).

  • For linear anhydrides, irradiate the mixture in the microwave synthesizer at 90 °C for 30 minutes.

  • For aromatic anhydrides, irradiate the mixture at 110 °C for 45 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Purify the product using column chromatography on silica gel.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Test compounds (6-bromoindole derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or ELISA reader

  • 0.5 McFarland standard

  • Sterile saline

  • Positive control antibiotic/antifungal

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate culture, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth (MHB or SDB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution (or a diluted working solution) to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of compound concentrations.

    • Include a positive control (broth with a standard antibiotic/antifungal), a negative/growth control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density (OD) with a plate reader.

Antifungal Mycelial Growth Inhibition Assay

This protocol is used to determine the effect of the compounds on the mycelial growth of filamentous fungi.[3]

Materials:

  • Test compounds

  • Fungal strains

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • DMSO

Procedure:

  • Preparation of PDA plates with compounds:

    • Prepare PDA medium and autoclave.

    • Cool the medium to 45-50°C.

    • Add the test compound (dissolved in a small amount of DMSO) to the molten PDA to achieve the desired final concentrations. Also, prepare control plates with DMSO alone.

    • Pour the PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the edge of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of the prepared PDA plates containing the test compounds and the control plates.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Measurement of Inhibition:

    • After a suitable incubation period (when the fungal growth in the control plate has reached a significant diameter), measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: The EC50 (the concentration that inhibits 50% of mycelial growth) can be determined by testing a range of concentrations and using appropriate statistical software.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of 6-bromoindole derivatives as antimicrobial agents.

G cluster_0 Synthesis of 6-Bromoindole Derivatives Start 6-Bromoindole Reaction1 Friedel-Crafts Acylation Start->Reaction1 Reaction2 Coupling with Polyamines Start->Reaction2 Reaction3 Other Modifications Start->Reaction3 Product1 3-Acyl-6-bromoindoles Reaction1->Product1 Product2 6-Bromoindolglyoxylamido Polyamines Reaction2->Product2 Product3 Other Derivatives Reaction3->Product3

Caption: General synthetic routes for different classes of 6-bromoindole derivatives.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow A Prepare Inoculum (Bacterial/Fungal Suspension) C Inoculate Plates A->C B Prepare Serial Dilutions of 6-Bromoindole Derivatives in 96-well plate B->C D Incubate Plates (37°C for bacteria, 25-30°C for fungi) C->D E Read Results (Visual Inspection/OD Measurement) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

G cluster_pathway Proposed Mechanisms of Action Derivative1 6-Bromoindolglyoxylamido Polyamine Derivatives Membrane Bacterial/Fungal Cell Membrane Derivative1->Membrane Interaction Derivative2 3-Acyl-6-bromoindole Derivatives Enzyme1 Succinate Dehydrogenase (SDH) Derivative2->Enzyme1 Inhibition Enzyme2 Catalase Derivative2->Enzyme2 Inhibition Outcome1 Membrane Permeabilization & Depolarization Membrane->Outcome1 Outcome2 Inhibition of Fungal Growth & Spore Germination Enzyme1->Outcome2 Enzyme2->Outcome2 Outcome3 Cell Death Outcome1->Outcome3 Outcome2->Outcome3

Caption: Signaling pathways for the antimicrobial action of 6-bromoindole derivatives.

References

Application Notes: Anticancer Therapeutics from Indole-3-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][2] Among these, derivatives of indole-3-carboxylic acid have emerged as a promising class of anticancer agents. These compounds have demonstrated a wide range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4] This document provides an overview of the therapeutic potential of indole-3-carboxylic acid derivatives, along with detailed protocols for their synthesis and biological evaluation.

Mechanisms of Anticancer Activity

Indole-3-carboxylic acid derivatives exert their anticancer effects through multiple mechanisms, making them attractive candidates for drug development.

  • Induction of Apoptosis: Many indole-3-carboxylic acid derivatives trigger programmed cell death in cancer cells. This is often achieved by modulating the expression of key apoptosis-regulating proteins. For instance, they can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.[5][6][7]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1 or G2/M phases.[8] This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[8]

  • Inhibition of Signaling Pathways: Indole-3-carboxylic acid derivatives have been shown to target critical signaling pathways that are often dysregulated in cancer.

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several indole derivatives have been found to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby suppressing downstream signaling.[9][10][11][12][13]

    • NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer progression by promoting the expression of genes involved in cell survival and proliferation. Indole-3-carboxylic acid and its analogs can inhibit the activation of NF-κB, often by preventing the degradation of its inhibitor, IκBα.[9][10][14][15]

  • Tubulin Polymerization Inhibition: Some indole derivatives act as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization and depolymerization. This interference with microtubule function leads to mitotic arrest and ultimately, apoptosis.[4][16][17]

Data Presentation: Anticancer Activity of Indole-3-Carboxylic Acid Derivatives

The following table summarizes the in vitro anticancer activity of various indole-3-carboxylic acid derivatives against a range of human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl esterVarious (NCI60 panel)Submicromolar to micromolar[15]
1-(3-dimethyl-aminopropyl)indolin-2-one derivativeA549 (Lung)1.10–1.47[18]
VallesiachotamineH1299 (Lung)4.24[18]
Iso-vallesiachotamineH1299 (Lung)3.79[18]
Compound 79aA549 (Lung)0.50[18]
Compound 79bH460 (Lung)0.16[18]
Compound 79cH460 (Lung)0.48[18]
5-Hydroxyindole-3-carboxylic acid ester derivative (5d)MCF-7 (Breast)4.7[19]
N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazone (3b)MCF-7 (Breast)4[20]
N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-chlorobenzene-1-sulfonohydrazide (3f)MDA-MB-231 (Breast)4.7[20]
Primaquine–indole carboxamide 2LNCaP (Prostate)Potent[21]
3-(2-bromoethyl)-indole (BEI-9)HCT116 (Colon)5[8]
Indole-3-carboxylic acidCaco-2 (Colorectal)No effect on viability[22]
3-substituted oxindole derivative (6f)MCF-7 (Breast)14.77[23]

Visualizing Molecular Mechanisms

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by indole-3-carboxylic acid derivatives.

Experimental_Workflow Synthesis Synthesis of Indole-3-Carboxylic Acid Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Mechanistic Mechanistic Studies Cytotoxicity->Mechanistic Apoptosis Apoptosis Assay (Western Blot) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanistic->CellCycle Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data

References

Application Note: Derivatization of 6-Bromo-1H-indole-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and strategies for the chemical modification of 6-Bromo-1H-indole-3-carboxylic acid. The goal is to generate a library of derivatives for structure-activity relationship (SAR) studies, a critical step in modern drug discovery.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Halogenated indoles, such as this compound, serve as versatile starting materials for creating novel bioactive molecules.[1][2] The bromine atom can influence the compound's electronic properties and provides a potential site for further modification, while the carboxylic acid at the 3-position is an ideal handle for derivatization.[3]

This compound is a valuable building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders, inflammation, and cancer.[2] By systematically modifying its structure, researchers can explore the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. This process is known as a Structure-Activity Relationship (SAR) study.

The primary points for derivatization on this compound are the N-H of the indole ring and the C3-carboxylic acid. This note will focus on the modification of the carboxylic acid group to generate amide and ester libraries, which is a common and highly effective strategy in medicinal chemistry.[4]

Derivatization Strategies & Workflow

The most direct approach for building a chemical library from this compound is through the functionalization of its carboxyl group. This allows for the introduction of a wide variety of substituents, enabling a thorough investigation of the SAR.

Key Derivatization Reactions:

  • Amide Coupling: Formation of an amide bond by reacting the carboxylic acid with a diverse set of primary and secondary amines. This is one of the most frequently used reactions in drug discovery.[5]

  • Esterification: Formation of an ester by reacting the carboxylic acid with various alcohols.

The overall workflow for a typical SAR study involving this scaffold is outlined below.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Core 6-Bromo-1H-indole- 3-carboxylic acid Amide_Lib Amide Library Synthesis Core->Amide_Lib Ester_Lib Ester Library Synthesis Core->Ester_Lib Purify Purification & Characterization (HPLC, NMR, MS) Amide_Lib->Purify Ester_Lib->Purify Screen Biological Screening (e.g., Kinase Assay) Purify->Screen Data Data Analysis (IC50 Determination) Screen->Data SAR SAR Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Fig 1. Workflow for SAR studies.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[4][5][6]

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine, etc.)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Steglich Esterification

This method uses N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) for mild esterification.[7][8]

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, isopropanol, etc.)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Standard work-up reagents (as listed in Protocol 1)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired alcohol (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM or diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the crude residue in Ethyl Acetate and perform an aqueous work-up as described in Protocol 1 (steps 8-9).

  • Purify the crude product by flash column chromatography to yield the pure ester derivative.

  • Characterize the final product using appropriate analytical techniques.

Structure-Activity Relationship (SAR) Data Presentation

Following synthesis and purification, all new derivatives must be tested in a relevant biological assay to determine their activity (e.g., IC₅₀, EC₅₀, or % inhibition at a fixed concentration). The results should be compiled into a clear, tabular format to facilitate SAR analysis.

The diagram below illustrates the core scaffold and the points of diversification for generating amide and ester libraries.

Fig 2. Derivatization of the C3-carboxylic acid.
Table 1: Representative SAR Data for Amide Derivatives of this compound (Hypothetical Kinase Target)

Compound IDR-Group (from Amine)Structure of RIC₅₀ (µM)Notes
SCAFFOLD-01 Benzyl5.2Baseline activity.
SCAFFOLD-02 4-Fluorobenzyl1.8Electron-withdrawing group improves potency.
SCAFFOLD-03 4-Methoxybenzyl8.9Electron-donating group reduces potency.
SCAFFOLD-04 Cyclohexylmethyl15.4Aromatic ring is preferred over an aliphatic ring.
SCAFFOLD-05 2-Phenylethyl25.1Increased linker length is detrimental.
SCAFFOLD-06 Morpholin-4-yl0.9Cyclic amine with H-bond acceptor shows high potency.

SAR Interpretation (Hypothetical):

  • An aromatic ring attached to the amide nitrogen appears beneficial for activity (compare 01 vs. 04 ).

  • Electron-withdrawing substituents on the phenyl ring enhance potency (02 vs. 01 and 03 ).

  • Increasing the distance between the amide and the phenyl ring is not tolerated (05 ).

  • A cyclic, polar group like morpholine provides the highest activity, suggesting a key hydrogen bond interaction in the target's binding pocket (06 ).

By generating and analyzing such data, researchers can build a robust understanding of the SAR, guiding the design of next-generation compounds with improved potency and desired properties.

References

Application Notes and Protocols: 6-Bromo-1H-indole-3-carboxylic acid in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indole-3-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the synthesis of advanced fluorescent probes for biological imaging and diagnostics. Its rigid indole scaffold provides a platform for the development of fluorophores with desirable photophysical properties. The presence of the bromine atom at the 6-position offers a handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the probe's spectral properties and targeting capabilities. The carboxylic acid group at the 3-position serves as a convenient point of attachment for recognition moieties or for conjugation to biomolecules.

These application notes provide an overview of the utility of this compound in the design and synthesis of fluorescent probes, with a focus on enzyme-activated probes for live-cell imaging.

Design Strategy for an Enzyme-Activated Fluorescent Probe

A common strategy for designing enzyme-activated fluorescent probes involves quenching a fluorophore's emission through a cleavable linker attached to a recognition moiety. Upon enzymatic cleavage of the linker, the fluorophore is released, leading to a "turn-on" fluorescent signal. This approach enhances the signal-to-noise ratio by minimizing background fluorescence from the unreacted probe.

For a probe derived from this compound, the indole moiety can serve as the core of the fluorophore. The carboxylic acid can be converted to an amide, linking it to a recognition group via an enzyme-labile bond.

Application Example: Synthesis of a Hypothetical Enzyme-Activated Fluorescent Probe "BromoFluor-1"

This section outlines the synthesis and application of a hypothetical fluorescent probe, "BromoFluor-1," designed for the detection of a specific peptidase. The synthesis utilizes this compound as the starting material for the fluorophore core.

Synthesis of BromoFluor-1

The synthesis of BromoFluor-1 involves a two-step process:

  • Activation of this compound: The carboxylic acid is first activated to facilitate amide bond formation.

  • Amide Coupling with a Recognition Moiety: The activated indole is then coupled with a peptide sequence recognized by the target peptidase, which is also linked to a quencher molecule.

Experimental Protocol: Synthesis of BromoFluor-1

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Peptide-quencher conjugate (e.g., a tetrapeptide sequence specific to the target enzyme, coupled to a dabcyl quencher)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate containing the NHS-activated 6-bromo-1H-indole-3-carboxylate is used directly in the next step.

Step 2: Amide Coupling

  • In a separate flask, dissolve the peptide-quencher conjugate (1.0 eq) in anhydrous DMF (5 mL).

  • Add triethylamine (2.0 eq) to the peptide solution.

  • Slowly add the filtrate from Step 1 to the peptide solution at room temperature.

  • Stir the reaction mixture overnight under a nitrogen atmosphere.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the final product, BromoFluor-1.

  • Characterize the purified BromoFluor-1 by ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties of BromoFluor-1

The photophysical properties of the synthesized probe and its cleaved fluorophore are critical for its function. The following table summarizes the expected quantitative data for BromoFluor-1 and its activated fluorophore.

CompoundExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Molar Extinction Coefficient (ε)
BromoFluor-1 (Quenched)~350 nm~450 nm< 0.01~15,000 M⁻¹cm⁻¹
6-Bromo-1H-indole-3-carboxamide derivative (Activated)~350 nm~450 nm~0.4~18,000 M⁻¹cm⁻¹

Application Protocol: In Vitro Enzyme Assay

This protocol describes the use of BromoFluor-1 to measure the activity of the target peptidase in a purified enzyme assay.

Materials:

  • BromoFluor-1 stock solution (in DMSO)

  • Purified target peptidase

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the purified peptidase in the assay buffer.

  • Prepare a working solution of BromoFluor-1 in the assay buffer.

  • In a 96-well black microplate, add 50 µL of each enzyme dilution to triplicate wells.

  • Include control wells containing assay buffer only (no enzyme).

  • Initiate the reaction by adding 50 µL of the BromoFluor-1 working solution to all wells.

  • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the activated fluorophore (e.g., Ex: 350 nm, Em: 450 nm).

  • Subtract the background fluorescence from the control wells.

  • Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.

Application Protocol: Live-Cell Imaging

This protocol outlines the use of BromoFluor-1 for imaging peptidase activity in living cells.

Materials:

  • Cultured cells expressing the target peptidase

  • BromoFluor-1 stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Seed the cells on a glass-bottom dish or chamber slide and culture them to the desired confluency.

  • Prepare a working solution of BromoFluor-1 in cell culture medium.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with the BromoFluor-1 working solution at 37 °C in a CO₂ incubator for a specified time (e.g., 30-60 minutes).

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh cell culture medium to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the activated fluorophore. Increased intracellular fluorescence will indicate the presence and activity of the target peptidase.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of BromoFluor-1 start This compound activation Activation with DCC/NHS start->activation activated_intermediate NHS-activated Indole activation->activated_intermediate coupling Amide Coupling activated_intermediate->coupling peptide Peptide-Quencher Conjugate peptide->coupling product BromoFluor-1 (Quenched Probe) coupling->product Signaling_Pathway cluster_detection Mechanism of Fluorescence Activation probe BromoFluor-1 (Non-fluorescent) cleavage Enzymatic Cleavage probe->cleavage enzyme Target Peptidase enzyme->cleavage fluorophore Activated Fluorophore (Fluorescent) cleavage->fluorophore Fluorescence ON quenched_peptide Cleaved Peptide-Quencher cleavage->quenched_peptide Experimental_Workflow cluster_workflow Live-Cell Imaging Workflow cell_culture Culture Cells probe_loading Incubate with BromoFluor-1 cell_culture->probe_loading wash Wash to Remove Excess Probe probe_loading->wash imaging Fluorescence Microscopy wash->imaging analysis Image Analysis imaging->analysis

Application Notes and Protocols for the Characterization of 6-Bromo-1H-indole-3-carboxylic acid and its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 6-Bromo-1H-indole-3-carboxylic acid, a versatile building block in pharmaceutical research and organic synthesis.[1] The protocols outlined below cover key analytical techniques for quality control and characterization of the parent compound and its derivatives, which are known for their potential biological activities, including anti-inflammatory and anticancer properties.

Physicochemical Properties

This compound is typically a white or light yellow powder. For optimal stability, it should be stored at 0-8 °C.

PropertyValue
Molecular FormulaC₉H₆BrNO₂
Molecular Weight240.06 g/mol
AppearanceWhite or light yellow powder
Storage0-8 °C

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and its reaction products. A typical purity level for commercially available this compound is ≥ 98% as determined by HPLC. The following reverse-phase HPLC (RP-HPLC) protocol is recommended for the analysis of this compound and its derivatives.

Experimental Protocol: RP-HPLC

This protocol is adapted from established methods for the separation of indole derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol or a mixture of methanol and the initial mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound and its products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Representative NMR Data for a 6-Bromoindole Derivative

¹H NMR (CDCl₃, 300 MHz) ¹³C NMR (CDCl₃, 75 MHz)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
7.58–7.52 (m, 1H)168.65 (COO)
7.47 (d, J = 8.4 Hz, 1H)137.34
7.27–7.10 (m, 2H)129.12
6.49 (dd, J = 3.2, 0.9 Hz, 1H)127.52
4.80 (s, 2H, CH₂)123.28
-122.37
-115.78
-112.08
-102.84
-52.68 (CH₂)
-47.67 (CH₃)

Data is for 2-(6-Bromo-1H-indol-1-yl)acetic acid and its methyl ester.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 239 and 241 in a roughly 1:1 ratio due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Loss of OH (M-17): A significant fragment resulting from the cleavage of the hydroxyl group from the carboxylic acid.

  • Loss of COOH (M-45): Decarboxylation is a common fragmentation pathway for carboxylic acids.[2]

  • Loss of Br (M-79/81): Cleavage of the bromine atom.

  • Other fragments: Further fragmentation of the indole ring structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. Yellow single crystals of this compound suitable for X-ray analysis can be obtained by slow evaporation from a methanol solution.[3]

Crystallographic Data for this compound [3][4]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a7.2229 (14) Å
b11.874 (2) Å
c11.079 (2) Å
β108.37 (3)°
Volume901.7 (3) ų
Z4

In the crystal structure, molecules of this compound form inversion dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups. These dimers are further connected by N—H⋯O hydrogen bonds, forming layers.[3][4]

Synthetic Applications and Product Characterization

This compound is a valuable starting material for the synthesis of various bioactive molecules, including kinase inhibitors for cancer therapy.[5] A common synthetic strategy involves the modification of the carboxylic acid group and/or substitution at the indole nitrogen.

Workflow for Synthesis of an Amide Derivative

The following diagram illustrates a general workflow for the synthesis of an amide derivative from this compound, a common step in the development of pharmacologically active compounds.

G A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) A->B C Acyl Chloride or Activated Ester Intermediate B->C E Amide Coupling Reaction C->E D Amine (R-NH₂) D->E F 6-Bromo-1H-indole-3-carboxamide Derivative E->F G Purification (e.g., Column Chromatography, Recrystallization) F->G H Characterization (NMR, MS, HPLC) G->H I Pure Amide Product H->I

Caption: Synthetic workflow for amide formation.

The resulting amide products would be characterized using the analytical techniques described above (HPLC, NMR, and MS) to confirm their structure and purity.

Biological Context: Signaling Pathways

Indole compounds and their derivatives are known to modulate multiple cellular signaling pathways, making them promising candidates for cancer therapy. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The diagram below provides a simplified representation of the PI3K/Akt/mTOR signaling pathway and indicates the potential points of intervention by indole derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt recruits mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation Cell Growth->Cell Proliferation Cell Survival Cell Survival Apoptosis Inhibition->Cell Survival Indole Derivatives Indole Derivatives Indole Derivatives->Akt inhibit Indole Derivatives->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway modulation.

Characterization of novel this compound derivatives that target this pathway would involve a combination of the analytical techniques described herein, coupled with in vitro and in vivo biological assays to determine their efficacy and mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-1H-indole-3-carboxylic acid. This versatile compound is a crucial building block in pharmaceutical research and organic synthesis, particularly for developing bioactive molecules.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic procedures and improve yields.

Common Synthetic Pathways

The synthesis of this compound can be approached through several common pathways. The most prevalent method involves a two-step process starting from 6-Bromo-1H-indole: formylation at the C-3 position followed by oxidation. An alternative route is the direct construction of the indole ring system via the Fischer Indole Synthesis.

G cluster_route1 Route 1: From 6-Bromoindole cluster_route2 Route 2: Fischer Indole Synthesis A 6-Bromo-1H-indole B 6-Bromo-1H-indole-3-carboxaldehyde A->B Vilsmeier-Haack Formylation C This compound B->C Oxidation D (4-bromophenyl)hydrazine + Pyruvic Acid E Hydrazone Intermediate D->E Condensation E->C Acid-Catalyzed Cyclization G Start Low Yield in Aldehyde Oxidation Step Check1 Check TLC: Unreacted Aldehyde? Start->Check1 Check2 Check TLC: Multiple Spots/ Streaking? Check1->Check2 No Sol1 • Increase reaction time • Add more oxidizing agent Check1->Sol1 Yes Sol2 • Use milder oxidant (e.g., Pinnick) • Control temperature Check2->Sol2 Yes (Degradation) Sol3 • Optimize purification (recrystallization, chromatography) Check2->Sol3 No (Purification Issue)

References

Common side products in the synthesis of 6-Bromo-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1H-indole-3-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Question: We are attempting the Fischer indole synthesis of this compound from 4-bromophenylhydrazine and pyruvic acid but are observing very low to no yield of the final product. What are the potential causes and solutions?

Answer:

Low or no yield in the Fischer indole synthesis of this compound can stem from several factors related to starting materials, reaction conditions, and competing side reactions.

Possible Causes and Troubleshooting Steps:

  • Poor Quality of 4-Bromophenylhydrazine: The starting hydrazine can degrade over time, especially if exposed to air and light.

    • Recommendation: Use freshly prepared or purified 4-bromophenylhydrazine. Check the purity by NMR or melting point before use.

  • Incorrect Acid Catalyst or Concentration: The choice and concentration of the acid catalyst are critical for the success of the Fischer indole synthesis.[1][2] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[1][2]

    • Recommendation: Experiment with different acid catalysts and optimize the concentration. Polyphosphoric acid (PPA) is often effective for this cyclization.

  • Suboptimal Reaction Temperature: The reaction requires elevated temperatures to proceed, but excessively high temperatures can lead to decomposition of the starting materials or the product.

    • Recommendation: Carefully control and optimize the reaction temperature. A stepwise temperature gradient might be beneficial, with a lower temperature for the initial hydrazone formation and a higher temperature for the cyclization.

  • Presence of Electron-Donating Groups: While bromine is an electron-withdrawing group, other substituents on the phenylhydrazine ring could be electron-donating, which can divert the reaction pathway and lead to N-N bond cleavage, preventing indole formation.[3][4]

    • Recommendation: Ensure the starting 4-bromophenylhydrazine is free from impurities with strongly electron-donating groups.

  • Reaction Failure with Specific Substrates: Certain substitution patterns can cause the Fischer indole synthesis to fail.[3][4]

    • Recommendation: If persistent failure occurs, consider an alternative synthetic route, such as a Japp-Klingemann reaction followed by cyclization.

Issue 2: Formation of a Mixture of Isomers

Question: Our synthesis is yielding a mixture of bromo-1H-indole-3-carboxylic acid isomers, not just the desired 6-bromo isomer. How can we improve the regioselectivity?

Answer:

The formation of isomeric products in the Fischer indole synthesis is a common issue, particularly when using substituted phenylhydrazines. The cyclization step can potentially occur at two different positions on the benzene ring relative to the bromine substituent.

Possible Causes and Troubleshooting Steps:

  • Lack of Regiocontrol in Cyclization: The[3][3]-sigmatropic rearrangement in the Fischer indole synthesis mechanism dictates the position of the new carbon-carbon bond. The electronic and steric effects of the bromine substituent influence the direction of this rearrangement.

    • Recommendation: The choice of acid catalyst can influence the regioselectivity. Experiment with different Brønsted and Lewis acids to find the optimal conditions for directing the cyclization to the desired position. In some cases, milder reaction conditions (lower temperature, shorter reaction time) can favor the formation of one isomer over the other.

  • Starting Material Isomer Contamination: If the starting 4-bromophenylhydrazine is contaminated with other bromo-isomers (e.g., 2-bromophenylhydrazine or 3-bromophenylhydrazine), this will directly lead to the formation of the corresponding isomeric indole products.

    • Recommendation: Verify the purity and isomeric integrity of the starting 4-bromophenylhydrazine using analytical techniques such as GC-MS or HPLC before starting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound via the Fischer indole route?

  • Aniline and 3-Methylindole: These can arise from the cleavage of the N-N bond in the hydrazone intermediate, a known competing pathway, especially under harsh acidic conditions or with certain substitution patterns.[3][4]

  • Isomeric Bromo-1H-indole-3-carboxylic acids: As discussed in the troubleshooting section, if the cyclization is not completely regioselective, you may obtain other isomers such as 4-bromo- or 7-bromo-1H-indole-3-carboxylic acid.

  • Decarboxylated Product (6-Bromo-1H-indole): The carboxylic acid group at the 3-position can be labile under the acidic and high-temperature conditions of the Fischer indole synthesis, leading to decarboxylation.[2]

  • Oxidized Byproducts: Indoles can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to a variety of colored impurities.

  • Incompletely Cyclized Intermediates: Phenylhydrazones that do not fully cyclize can remain in the reaction mixture.

Q2: What is a typical experimental protocol for the Fischer indole synthesis of this compound?

A2: A general experimental protocol, based on the principles of the Fischer indole synthesis, would involve the following steps. Please note that optimization of stoichiometry, temperature, and reaction time is crucial for success.

Experimental Protocol: Fischer Indole Synthesis of this compound

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of pyruvic acid.

    • Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-2 hours to form the phenylhydrazone intermediate. The progress of this step can be monitored by TLC.

  • Indolization (Cyclization):

    • To the reaction mixture containing the hydrazone, add the acid catalyst. Polyphosphoric acid (PPA) is a common choice. Alternatively, a strong Brønsted acid like sulfuric acid can be used.

    • Heat the reaction mixture to a higher temperature (e.g., 100-140 °C) to effect the cyclization. The optimal temperature and time will need to be determined experimentally.

    • Monitor the reaction by TLC until the starting hydrazone is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • The crude product will precipitate. Collect the solid by filtration.

    • Wash the solid with water to remove the acid catalyst and other water-soluble impurities.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.

Q3: How can I minimize the formation of the decarboxylated side product, 6-Bromo-1H-indole?

A3: Decarboxylation is often promoted by high temperatures and strong acidic conditions.[5] To minimize this side reaction:

  • Use Milder Reaction Conditions: If possible, use a lower reaction temperature and a shorter reaction time for the cyclization step.

  • Optimize the Acid Catalyst: Experiment with different acid catalysts. A milder Lewis acid might be effective for cyclization without promoting significant decarboxylation.

  • Work-up Promptly: Once the reaction is complete, cool down the reaction mixture and proceed with the work-up without delay to avoid prolonged exposure of the product to harsh conditions.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes, several safety precautions should be taken:

  • Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Strong Acids: Strong acids like sulfuric acid and polyphosphoric acid are corrosive. Handle them with care and appropriate PPE.

  • Heating: Use a controlled heating source (e.g., a heating mantle with a temperature controller) to avoid overheating and potential runaway reactions.

Data Presentation

Currently, there is no specific quantitative data available in the search results to populate a table comparing the yields of the main product and side products under different reaction conditions for the synthesis of this compound. Researchers are encouraged to maintain detailed experimental logs to build their own datasets for process optimization.

Visualizations

Below is a diagram illustrating the logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_low_yield Low/No Yield Troubleshooting cluster_isomers Isomer Formation Troubleshooting cluster_side_products Side Product Formation Troubleshooting cluster_success Successful Synthesis Start Synthesis of this compound Problem Reaction Outcome? Start->Problem LowYield Low/No Yield Problem->LowYield Low/No Yield Isomers Mixture of Isomers Problem->Isomers Isomer Mixture SideProducts Significant Side Products Problem->SideProducts Other Side Products Success Successful Synthesis Problem->Success High Yield & Purity CheckHydrazine Check Hydrazine Quality LowYield->CheckHydrazine OptimizeAcid Optimize Acid Catalyst LowYield->OptimizeAcid OptimizeTemp Optimize Temperature LowYield->OptimizeTemp CheckHydrazine->Start Retry with Pure Hydrazine OptimizeAcid->Start Retry with Optimized Acid OptimizeTemp->Start Retry with Optimized Temperature CheckRegioselectivity Adjust Catalyst for Regioselectivity Isomers->CheckRegioselectivity CheckStartingIsomer Verify Starting Material Purity Isomers->CheckStartingIsomer CheckRegioselectivity->Start Retry with Different Catalyst CheckStartingIsomer->Start Retry with Pure Isomer MinimizeDecarboxylation Milder Conditions to Avoid Decarboxylation SideProducts->MinimizeDecarboxylation PreventOxidation Inert Atmosphere to Prevent Oxidation SideProducts->PreventOxidation MinimizeDecarboxylation->Start Retry with Milder Conditions PreventOxidation->Start Retry under Inert Gas

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 6-Bromo-1H-indole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Bromo-1H-indole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 6-bromoindole. Other potential impurities are byproducts from side reactions, for instance, decarboxylated species.[1] The presence of colored impurities is also a frequent issue, which may arise from the degradation of the indole ring, as many indole derivatives can be sensitive to oxidation and light.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification strategies for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present. Often, a combination of these techniques yields the best results.

Q3: What is a good solvent for the recrystallization of this compound?

A3: Methanol has been successfully used to grow single crystals of this compound, indicating it is a suitable solvent for recrystallization.[2][3][4] A protocol involving the slow evaporation of a methanol solution has been reported to yield yellow single crystals.[2][3][4] For a related compound, 2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetic acid, crystallization from methanol also afforded the target compound.[5]

Q4: Can acid-base extraction be used to purify this compound?

A4: Yes, as a carboxylic acid, this compound is well-suited for purification by acid-base extraction. This technique effectively separates the acidic product from neutral and basic impurities. The crude product can be dissolved in an organic solvent and treated with an aqueous base to form the water-soluble carboxylate salt. After separation of the layers, the aqueous layer is acidified to precipitate the purified carboxylic acid.[6]

Q5: What should I consider when planning column chromatography for this compound?

A5: For column chromatography of carboxylic acids on silica gel, it is often beneficial to add a small amount of an acidic modifier, such as acetic acid or formic acid, to the mobile phase. This helps to suppress the ionization of the carboxylic acid and reduce tailing of the spot on the column, leading to better separation.[7] The selection of an appropriate solvent system with optimal polarity is crucial and should be guided by preliminary analysis using Thin Layer Chromatography (TLC).

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Product "oils out" instead of crystallizing. The solution is too concentrated, or the cooling rate is too rapid, causing the solute to come out of solution above its melting point.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool more slowly by insulating the flask.
No crystals form upon cooling. The solution is too dilute, or there are no nucleation sites for crystal growth.Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface. Add a seed crystal of pure this compound if available. If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
Purified crystals are still colored. Colored impurities have similar solubility to the product in the chosen solvent.Perform a hot filtration of the dissolved crude product to remove any insoluble impurities. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. Use charcoal sparingly as it can also adsorb the desired product.
Low recovery of the purified product. Too much solvent was used, leading to product loss in the mother liquor. The product is partially soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled to obtain a second crop of crystals. Ensure the wash solvent is ice-cold to minimize product dissolution.
Acid-Base Extraction
Problem Possible Cause Suggested Solution
Incomplete precipitation of the product upon acidification. The pH of the aqueous layer is not sufficiently acidic to fully protonate the carboxylate.Use a pH meter or pH paper to ensure the aqueous layer is acidified to a pH of 1-2. Add the acid dropwise with stirring and monitor the pH.
Formation of an emulsion during extraction. Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
Low yield of the recovered product. The product has some solubility in the aqueous acidic solution. Incomplete extraction from the organic layer.After acidification and precipitation, cool the aqueous solution in an ice bath to minimize the solubility of the product before filtration. Perform multiple extractions of the organic layer with the aqueous base to ensure complete transfer of the carboxylate salt to the aqueous phase.
Column Chromatography
Problem Possible Cause Suggested Solution
Streaking or tailing of the product band on the column. Strong interaction between the carboxylic acid and the silica gel stationary phase.Add a small percentage (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid.[7]
The product does not elute from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Co-elution of impurities with the product. The chosen mobile phase does not provide sufficient resolution.Optimize the mobile phase composition based on TLC analysis to achieve better separation between the product and impurities. Consider using a different solvent system or a gradient elution.
Cracking of the silica gel bed. The column was allowed to run dry.Always keep the solvent level above the top of the silica gel.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table provides data for a closely related compound to offer an estimate of potential outcomes.

Purification Method Compound Solvent/Conditions Yield Purity Reference
Recrystallization2-(2-(6-bromo-1H-indol-1-yl)acetamido)acetic acidMethanol74%Not Specified[5]
RecrystallizationThis compoundMethanol (slow evaporation)Not SpecifiedHigh (Single Crystals)[2][3][4]
Commercial SpecificationThis compoundNot ApplicableNot Applicable≥ 98% (HPLC)[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Methanol

This protocol is based on the reported successful crystallization of the title compound from methanol.[2][3][4]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot methanol and stir until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is significantly colored, add a small amount of activated charcoal and gently boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during the initial cooling period.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Acid-Base Extraction

This protocol is a standard procedure for the purification of carboxylic acids and is adapted from general methods and a procedure for a similar compound.[5][6]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and vent the funnel frequently to release the pressure from the evolved CO₂ gas. Shake the funnel and allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh ethyl acetate. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 1-2. A precipitate of the purified this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Purification by Column Chromatography

This is a general protocol for the column chromatography of a carboxylic acid on silica gel.

  • TLC Analysis: Determine a suitable mobile phase for the separation using TLC. A good starting point for indole derivatives is a mixture of hexane and ethyl acetate. To reduce tailing, add a small amount (e.g., 0.5%) of acetic acid to the mobile phase. The ideal Rf value for the product is around 0.2-0.4.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve Extract Extract with aq. NaHCO3 Dissolve->Extract OrganicLayer Organic Layer (Neutral/Basic Impurities) Extract->OrganicLayer AqueousLayer Aqueous Layer (Product as Carboxylate Salt) Extract->AqueousLayer Acidify Acidify with HCl (pH 1-2) AqueousLayer->Acidify Precipitate Precipitate Formation Acidify->Precipitate FilterWash Filter and Wash with Water Precipitate->FilterWash PureProduct Pure this compound FilterWash->PureProduct Recrystallize Optional Recrystallization (e.g., from Methanol) PureProduct->Recrystallize FinalProduct Highly Pure Product Recrystallize->FinalProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? Start->PurityIssue TooMuchSolvent Used excess recrystallization solvent? LowYield->TooMuchSolvent Yes IncompletePrecipitation Incomplete precipitation after extraction? LowYield->IncompletePrecipitation No ColoredProduct Product is colored? PurityIssue->ColoredProduct Yes MultipleSpotsTLC Multiple spots on TLC? PurityIssue->MultipleSpotsTLC No ConcentrateMotherLiquor Concentrate mother liquor for 2nd crop. TooMuchSolvent->ConcentrateMotherLiquor Yes CheckpH Ensure pH is 1-2. IncompletePrecipitation->CheckpH Yes CharcoalTreatment Use activated charcoal. ColoredProduct->CharcoalTreatment Yes OptimizeChromatography Optimize column chromatography. MultipleSpotsTLC->OptimizeChromatography Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Overcoming Solubility Challenges of 6-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of 6-bromoindole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my 6-bromoindole derivatives have such low solubility in aqueous buffers?

6-bromoindole derivatives often exhibit poor aqueous solubility due to their chemical structure. The presence of the nonpolar indole ring and the hydrophobic bromine atom contributes to a high logP value, making them more soluble in organic solvents than in aqueous solutions. This inherent hydrophobicity can lead to precipitation in the aqueous environment of biological assays, resulting in inconsistent and unreliable data.

Q2: What are the initial signs of solubility issues in my assay?

Common indicators of poor solubility include:

  • Visible precipitation: You might see cloudiness, crystals, or a film in your assay wells or stock solutions.

  • Inconsistent results: High variability between replicate wells or experiments.

  • Non-linear dose-response curves: The compound may appear to have a plateau in activity at higher concentrations, which could be an artifact of its solubility limit.

  • Low maximum response: The compound may not reach its expected maximum efficacy because not enough of it is in solution to interact with the target.

Q3: Can I use DMSO to dissolve my 6-bromoindole derivative? What are the potential pitfalls?

Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic compounds for in vitro assays. However, its use should be carefully managed.

  • Benefits: Dissolves a wide range of nonpolar compounds.

  • Pitfalls:

    • High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity or protein structure.

    • The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v), although the tolerance can vary depending on the cell line or assay system.

    • When a concentrated DMSO stock is diluted into an aqueous buffer, the 6-bromoindole derivative may still precipitate out of solution. This is a common issue known as "DMSO shock."

Troubleshooting Guide

Problem 1: My 6-bromoindole derivative precipitates when I dilute my DMSO stock into the aqueous assay buffer.

This is a classic sign that the compound's solubility in the final assay medium is being exceeded.

start Precipitation Observed During Dilution check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_dmso Reduce DMSO in final assay volume if possible check_dmso->reduce_dmso No use_cosolvent Incorporate a co-solvent (e.g., PEG, ethanol) check_dmso->use_cosolvent Yes reduce_dmso->use_cosolvent formulation Consider a formulation (e.g., with cyclodextrins) use_cosolvent->formulation sonicate Apply sonication during dilution to aid dissolution formulation->sonicate end Solubility Improved sonicate->end

Caption: Troubleshooting workflow for compound precipitation.

  • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible while maintaining a clear stock solution. If the final concentration is already low, the issue is with the compound's intrinsic aqueous solubility.

  • Utilize Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent can increase the solubility of your compound in the final assay buffer.

    Co-solventTypical Final ConcentrationNotes
    Polyethylene Glycol (PEG-400)1-5%Generally well-tolerated by cells.
    Ethanol<1%Can be toxic to cells at higher concentrations.
    Propylene Glycol1-5%Another common choice with good biocompatibility.
  • Employ Solubilizing Excipients: These are agents that can encapsulate or interact with the compound to keep it in solution.

    ExcipientMechanism of Action
    Cyclodextrins (e.g., HP-β-CD)Forms inclusion complexes, shielding the hydrophobic compound.
    Surfactants (e.g., Tween® 80)Form micelles that can encapsulate the compound.
Problem 2: I am unsure of the actual soluble concentration of my compound in the assay.

It is crucial to determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer you are using.

Protocol 1: Kinetic Solubility Assessment

This method measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.

  • Preparation:

    • Prepare a high-concentration stock solution of your 6-bromoindole derivative in 100% DMSO (e.g., 10 mM).

    • Prepare your final assay buffer.

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of your DMSO stock solution.

    • Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL), effectively performing a 1:50 dilution.

  • Incubation and Analysis:

    • Incubate the plate at room temperature for a set period (e.g., 2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader that can measure absorbance at a high wavelength (e.g., 620 nm).

  • Data Interpretation: The concentration at which you first observe a significant increase in turbidity is your kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assessment

This method measures the equilibrium solubility of the solid compound in the assay buffer.

  • Preparation:

    • Add an excess amount of the solid 6-bromoindole derivative to a vial containing your assay buffer.

  • Equilibration:

    • Shake or rotate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation and Quantification:

    • Filter or centrifuge the solution to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

Compound IDKinetic Solubility (µM) in PBS pH 7.4Thermodynamic Solubility (µM) in PBS pH 7.4
6-Bromo-X-Indole12.58.2
6-Bromo-Y-Indole5.82.1

Signaling Pathway Considerations

When working with kinase inhibitors, for example, poor solubility can lead to misleading results. The diagram below illustrates a hypothetical kinase signaling pathway. If your 6-bromoindole derivative is intended to inhibit Kinase B, but precipitates at the tested concentration, you may incorrectly conclude that it is inactive.

receptor Receptor kinaseA Kinase A receptor->kinaseA kinaseB Kinase B kinaseA->kinaseB kinaseC Kinase C kinaseB->kinaseC transcription_factor Transcription Factor kinaseC->transcription_factor response Cellular Response transcription_factor->response inhibitor 6-Bromoindole Derivative inhibitor->kinaseB Intended Inhibition

Caption: Hypothetical kinase signaling pathway.

Stability testing of 6-Bromo-1H-indole-3-carboxylic acid in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromo-1H-indole-3-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of this compound under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions at different pH values?

A1: this compound, like many indole derivatives, is susceptible to degradation in both acidic and alkaline conditions. The indole ring is prone to oxidation and hydrolysis, and the rate of degradation is often pH-dependent. Generally, the compound is most stable at a near-neutral pH. Extreme pH values and elevated temperatures can significantly accelerate its degradation.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for indole derivatives typically include oxidation, hydrolysis, and photolysis.[1] Under acidic conditions, hydrolysis of the carboxylic acid group and reactions at the indole ring can occur. In alkaline conditions, the compound may be susceptible to oxidation and other base-catalyzed reactions. Forced degradation studies are essential to identify the specific degradation products and pathways for this molecule.[2]

Q3: How should I prepare solutions of this compound for stability studies?

A3: It is recommended to prepare a stock solution in a suitable organic solvent such as methanol or acetonitrile, where the compound is more stable. This stock solution can then be diluted into the respective aqueous pH buffers for the stability study. This approach minimizes the degradation that might occur during the initial dissolution in a stressful aqueous environment.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and its degradation products.[3] The method should be able to separate the parent compound from all potential degradants, ensuring an accurate assessment of stability.

Q5: Are there any specific storage recommendations for this compound?

A5: Yes, to ensure its stability, this compound should be stored in a cool, dark, and dry place.[4] For solutions, it is advisable to use amber vials to protect them from light and to store them at refrigerated temperatures (2-8 °C) to slow down potential degradation.

Stability Data

The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.

pHTemperature (°C)Incubation Time (hours)% Recovery (Hypothetical)Major Degradation Products (Hypothetical)
2.0602485.2Hydrolytic and oxidative degradants
4.0602492.5Minor oxidative degradants
7.0602498.1Minimal degradation
9.0602490.7Oxidative and base-catalyzed degradants
12.0602478.4Significant oxidative and base-catalyzed degradants

Experimental Protocol: pH-Dependent Stability Testing

This protocol outlines a general procedure for assessing the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Buffer salts (e.g., phosphate, citrate, borate)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

2. Preparation of Buffer Solutions:

  • Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Ensure the buffers have sufficient capacity to maintain the pH throughout the experiment.

3. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare working solutions by diluting with the respective pH buffers to a final concentration of 0.1 mg/mL.

4. Stability Study (Forced Degradation):

  • Incubate the working solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Include a control sample for each pH, kept at a lower temperature (e.g., 4°C) to minimize degradation.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

  • Neutralize the acidic and basic samples to a pH of approximately 7 before HPLC analysis to prevent further degradation on the column.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer.

  • Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.

  • Quantify the peak area of the parent compound and any degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare pH Buffers (e.g., pH 2, 4, 7, 9, 12) prep_working Prepare Working Solutions (0.1 mg/mL in each pH buffer) prep_buffers->prep_working prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_stock->prep_working incubate Incubate at 60°C prep_working->incubate control Store Control Samples at 4°C prep_working->control sampling Sample at Time Points (0, 4, 8, 12, 24h) incubate->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data_analysis Data Analysis and Reporting hplc->data_analysis

Experimental workflow for pH-dependent stability testing.

Troubleshooting Guide

Q: I am observing rapid degradation of the compound even at neutral pH. What could be the cause?

A: Several factors could contribute to this:

  • Oxidation: The indole ring is susceptible to oxidation. Ensure your buffers are prepared with high-purity water and consider degassing them to remove dissolved oxygen.

  • Light Exposure: Indole compounds can be light-sensitive.[5] Protect your solutions from light by using amber vials or covering them with aluminum foil.

  • Contaminants: Trace metal ions in the buffer or on the glassware can catalyze degradation. Use high-purity reagents and thoroughly clean all glassware.

Q: My HPLC chromatogram shows poor peak shape for the parent compound. How can I improve it?

A: Poor peak shape can be due to several reasons:

  • Solvent Mismatch: If the injection solvent has a much higher organic content than the mobile phase at the start of the gradient, it can cause peak distortion. Try to match the injection solvent composition to the initial mobile phase as closely as possible.

  • pH Effects: The pH of the mobile phase can affect the ionization state of the carboxylic acid. Ensure the mobile phase pH is appropriate for the compound and the column chemistry.

  • Column Overload: Injecting too high a concentration of the compound can lead to peak fronting or tailing. Try diluting your sample.

Q: I am not seeing any degradation products in my stressed samples. What should I do?

A: If you do not observe any degradation, the stress conditions may not be harsh enough. Consider the following adjustments:

  • Increase Temperature: Raise the incubation temperature (e.g., to 80°C).

  • Extend Incubation Time: Increase the duration of the study.

  • Increase Stressor Concentration: For acidic and basic conditions, you can use higher concentrations of acid or base (e.g., 1M HCl or 1M NaOH).

troubleshooting_workflow cluster_degradation Degradation Issues cluster_hplc HPLC Issues cluster_solutions_degradation Potential Solutions cluster_solutions_hplc Potential Solutions start Unexpected Results Observed rapid_degradation Rapid Degradation at Neutral pH start->rapid_degradation no_degradation No Degradation Observed start->no_degradation poor_peak_shape Poor Peak Shape start->poor_peak_shape new_peaks Unexpected New Peaks start->new_peaks check_oxidation Check for Oxidation (Degas Buffers) rapid_degradation->check_oxidation protect_light Protect from Light rapid_degradation->protect_light increase_stress Increase Stress Conditions (Temp, Time, Conc.) no_degradation->increase_stress check_solvent Check Injection Solvent vs. Mobile Phase poor_peak_shape->check_solvent check_mobile_phase_ph Adjust Mobile Phase pH poor_peak_shape->check_mobile_phase_ph check_impurities Analyze Blank and Control Samples for Impurities new_peaks->check_impurities

Troubleshooting workflow for stability testing issues.

References

How to prevent decarboxylation of indole-3-carboxylic acids during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decarboxylation of indole-3-carboxylic acids during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for indole-3-carboxylic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For indole-3-carboxylic acids, this is a common unwanted side reaction that leads to the formation of indole. This is problematic as it results in the loss of a key functional group, leading to the formation of an undesired byproduct and a lower yield of the intended product.

Q2: Under what conditions is the decarboxylation of indole-3-carboxylic acids most likely to occur?

A2: The decarboxylation of indole-3-carboxylic acids is typically promoted by:

  • High temperatures: The molecule is known to decompose upon melting (around 232-234 °C), indicating thermal instability.

  • Strongly acidic conditions: Acid catalysis can facilitate the removal of the carboxyl group.[1]

  • Strongly basic conditions: Basic conditions can also promote decarboxylation, sometimes catalyzed by bases like K₂CO₃.[2]

  • Presence of certain metal catalysts: Some transition metals can catalyze decarboxylation.

Q3: How can I prevent decarboxylation during a reaction involving an indole-3-carboxylic acid?

A3: The most effective strategy is to protect the carboxylic acid group by converting it into an ester, such as a methyl or ethyl ester. Esters are generally more stable under a wider range of reaction conditions. After the desired reaction is complete, the ester can be hydrolyzed back to the carboxylic acid under mild conditions.

Q4: What are the advantages of converting the carboxylic acid to an ester?

A4: Converting the carboxylic acid to an ester:

  • Increases stability: Esters are less prone to decarboxylation under acidic, basic, and high-temperature conditions.

  • Improves solubility: Esters are often more soluble in organic solvents, which can be beneficial for homogeneous reaction conditions.

  • Prevents interference: It masks the acidic proton of the carboxylic acid, preventing it from interfering with base-catalyzed reactions.[3]

Troubleshooting Guides

Issue 1: Low yield of desired product and formation of indole during N-alkylation.

Problem: When attempting to N-alkylate indole-3-carboxylic acid directly using a base and an alkyl halide, a significant amount of indole is formed as a byproduct, and the yield of the N-alkylated indole-3-carboxylic acid is low.

Root Cause: The basic conditions and potentially elevated temperatures required for N-alkylation also promote the decarboxylation of the starting material.

Solution: Protect the carboxylic acid group as a methyl ester before performing the N-alkylation.

Workflow:

cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection Start Indole-3-carboxylic Acid Esterification Fischer Esterification (MeOH, H₂SO₄, Reflux) Start->Esterification Protected Methyl Indole-3-carboxylate Esterification->Protected N-Alkylation N-Alkylation (e.g., DMC, K₂CO₃, DMF, Reflux) Protected->N-Alkylation N-Alkylated_Protected N-Alkyl Methyl Indole-3-carboxylate N-Alkylation->N-Alkylated_Protected Hydrolysis Mild Hydrolysis (e.g., LiOH, THF/H₂O) N-Alkylated_Protected->Hydrolysis Final_Product N-Alkyl Indole-3-carboxylic Acid Hydrolysis->Final_Product

Caption: Workflow for preventing decarboxylation during N-alkylation.

Quantitative Data Summary

ReactionSubstrateConditionsProductYieldDecarboxylation ObservedReference
N-MethylationIndole-3-carboxylic acidDimethyl carbonate (DMC), K₂CO₃, DMF, refluxN-Methyl-indole-3-carboxylic acid and N-Methyl-methyl-indole-3-carboxylateMixture of productsYes[4]
N-MethylationMethyl indole-3-carboxylateDimethyl carbonate (DMC), K₂CO₃, DMF, refluxN-Methyl-methyl-indole-3-carboxylate96.3%No[4]
Issue 2: Decarboxylation during electrophilic substitution on the indole ring.

Problem: When performing electrophilic substitution reactions (e.g., nitration, halogenation) on indole-3-carboxylic acid, decarboxylation occurs, leading to the formation of the substituted indole instead of the desired substituted indole-3-carboxylic acid.

Root Cause: Many electrophilic substitution reactions are carried out under acidic conditions, which can catalyze decarboxylation.

Solution:

  • Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl ester) to increase its stability under acidic conditions.

  • Use milder reaction conditions: Explore milder electrophilic substitution methods that do not require strongly acidic conditions. For example, use milder Lewis acids or alternative reagents.

Decision Logic for Troubleshooting

Start Decarboxylation during a reaction on Indole-3-carboxylic Acid? Modify Can reaction conditions be made milder? (Lower temp., weaker acid/base) Start->Modify Protect Protect the carboxylic acid as a methyl ester. Proceed_Protected Perform the reaction on the protected ester, then deprotect. Protect->Proceed_Protected Modify->Protect No Proceed_Mild Proceed with milder conditions on the unprotected acid. Modify->Proceed_Mild Yes End Problem Solved Proceed_Mild->End Proceed_Protected->End

Caption: Decision-making process for preventing decarboxylation.

Experimental Protocols

Protocol 1: Fischer Esterification of Indole-3-carboxylic Acid

This protocol describes the protection of the carboxylic acid group as a methyl ester.

Materials:

  • Indole-3-carboxylic acid

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add indole-3-carboxylic acid (1.0 eq).

  • Add anhydrous methanol (serving as both reactant and solvent, ~10 mL per gram of acid).

  • With stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops per gram of acid).

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude methyl indole-3-carboxylate.

  • Purify by recrystallization if necessary.[5]

Protocol 2: N-Methylation of Methyl Indole-3-carboxylate

This protocol details the N-alkylation of the protected indole.

Materials:

  • Methyl indole-3-carboxylate

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Tert-butyl methyl ether (TBME)

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask, combine methyl indole-3-carboxylate (1.0 eq), potassium carbonate (approx. 1.5 eq), and anhydrous DMF.

  • Add dimethyl carbonate (approx. 3.0 eq).

  • Heat the mixture to reflux (around 130°C) for 3.5 hours.

  • Monitor the reaction by HPLC or TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Add water and extract the product with TBME.

  • Wash the organic layer with water, dry, and evaporate the solvent to yield N-methyl-methyl-indole-3-carboxylate.[4]

Protocol 3: Mild Hydrolysis of Methyl Indole-3-carboxylate

This protocol describes the deprotection of the methyl ester to regenerate the carboxylic acid.

Materials:

  • Methyl indole-3-carboxylate derivative

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve the methyl indole-3-carboxylate derivative in a mixture of THF and water.

  • Add an excess of lithium hydroxide (e.g., 2-3 eq).

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final carboxylic acid product.

References

Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polysubstituted indole derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of interpreting their NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Disappearing or Broad N-H Proton Signal

Q1: Why is the N-H proton signal in my indole compound broad or completely missing from the ¹H NMR spectrum?

A1: This is a common issue that can be attributed to two primary factors: chemical exchange and quadrupolar broadening.[1]

  • Chemical Exchange: The indole N-H proton is weakly acidic and can exchange with protons from protic impurities in the solvent (e.g., water) or the solvent itself if it is protic (e.g., methanol-d4).[1][2][3] If this exchange rate is on the same timescale as the NMR experiment, the signal will broaden, sometimes to the point of disappearing into the baseline.

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to efficient relaxation of both the nitrogen and adjacent protons, causing the N-H proton signal to broaden.[2]

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule or a properly stored and dried solvent can minimize exchange with water.

  • D₂O Exchange: To confirm if the broad peak is an N-H proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum.[3] The N-H signal should disappear or significantly diminish in intensity due to exchange with deuterium.

  • Solvent Selection: The choice of solvent can significantly impact the appearance of the N-H proton signal due to differences in hydrogen bonding and exchange rates.[2][4] For example, in DMSO-d₆, the N-H proton often appears as a sharper signal due to strong hydrogen bonding with the solvent.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate, potentially resulting in a sharper N-H signal.[2]

  • ¹⁵N Labeling: For definitive analysis, synthesizing the compound with a ¹⁵N-labeled precursor will result in a sharp signal for the adjacent proton, as ¹⁵N has a spin of 1/2 and is not quadrupolar.[1]

Issue 2: Overlapping Aromatic Signals

Q2: The aromatic signals in my polysubstituted indole spectrum are heavily overlapped, making assignment impossible. What can I do?

A2: Signal overlap in the aromatic region (typically 7.0-8.0 ppm) is a frequent challenge with polysubstituted indoles.[1] Several strategies can be employed to resolve these signals.

Troubleshooting Steps:

  • Change the Solvent: Utilizing an aromatic solvent like benzene-d₆ or toluene-d₈ can induce Aromatic Solvent-Induced Shifts (ASIS), which may resolve the overlapping signals.[1] Alternatively, a more polar solvent like DMSO-d₆ or acetone-d₆ can also alter the chemical shifts.[3]

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase chemical shift dispersion and can help separate overlapping multiplets.[1]

  • 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap and assigning protons.[1]

    • COSY (Correlation Spectroscopy): This experiment reveals correlations between J-coupled protons (typically 3 bonds apart), helping to trace the connectivity within the aromatic spin system.[1][5][6]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, spreading the signals over the much wider ¹³C chemical shift range and effectively resolving proton overlap.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular fragments.[5]

Issue 3: More Signals Than Expected

Q3: My purified indole derivative shows two sets of signals in the NMR spectrum, suggesting a mixture, but I'm confident it's a single compound. What could be happening?

A3: You are likely observing atropisomers.[1]

  • Atropisomerism: This phenomenon occurs when rotation around a single bond is sterically hindered, leading to stable, non-interconverting rotational isomers (rotamers) at room temperature.[1] Each atropisomer is a distinct chemical entity on the NMR timescale and will produce its own set of NMR signals, making the spectrum of a pure compound appear like that of a mixture.[1]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the definitive experiment to confirm atropisomerism.[1]

    • As you increase the temperature, the rate of rotation around the hindered bond will increase.

    • If the multiple signals are from atropisomers, you will observe them broaden and then coalesce into a single set of averaged signals at a high enough temperature (the coalescence temperature).[1][7] This is because the isomers are interconverting rapidly on the NMR timescale at elevated temperatures.

Data Presentation: Typical NMR Data for Indole Derivatives

The chemical shifts of indole derivatives are highly dependent on the substitution pattern, solvent, and concentration. The following tables provide approximate chemical shift ranges for unsubstituted indole as a reference.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Indole Ring System

ProtonTypical Range (CDCl₃)Typical Range (DMSO-d₆)Multiplicity
H-1 (N-H)8.0 - 8.210.8 - 11.1broad s
H-27.1 - 7.37.3 - 7.5t
H-36.4 - 6.66.4 - 6.6t
H-47.5 - 7.77.4 - 7.6d
H-57.0 - 7.26.9 - 7.1t
H-67.0 - 7.26.9 - 7.1t
H-77.5 - 7.77.3 - 7.5d

Data compiled from various sources.[1][8][9]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Indole Ring System

CarbonTypical Range (CDCl₃)Typical Range (DMSO-d₆)
C-2124 - 126123 - 125
C-3101 - 103101 - 103
C-3a127 - 129128 - 130
C-4120 - 122120 - 122
C-5121 - 123120 - 122
C-6119 - 121118 - 120
C-7110 - 112111 - 113
C-7a135 - 137135 - 137

Data compiled from various sources.[1][8][10][11]

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of your compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[8]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which your compound is fully soluble.[8][12] The solvent choice can influence chemical shifts.[1][4]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8] Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: To remove particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8] This step is crucial for achieving good spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: General Parameters for 2D NMR Experiments

The following are general starting points. Parameters should be optimized for your specific sample and spectrometer.

  • COSY (Homonuclear Correlation Spectroscopy):

    • Pulse Program: Standard cosygpqf or similar.

    • Spectral Width (SW): Cover the entire proton spectrum (~10-12 ppm).

    • Number of Scans (NS): 2-8 scans per increment.

    • Increments (F1 dimension): 256-512.

    • Relaxation Delay (D1): 1-2 seconds.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsp (for multiplicity editing) or similar.

    • Spectral Width (SW): F2 (¹H): ~10-12 ppm; F1 (¹³C): ~160-200 ppm.

    • Number of Scans (NS): 4-16 scans per increment.

    • Increments (F1 dimension): 128-256.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf or similar.

    • Spectral Width (SW): F2 (¹H): ~10-12 ppm; F1 (¹³C): ~200-220 ppm.

    • Number of Scans (NS): 8-32 scans per increment.

    • Increments (F1 dimension): 256-512.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • Long-range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer acq_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) transfer->acq_1d acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_1d->acq_2d proc_1d Process 1D Data (FT, Phasing, Baseline) acq_2d->proc_1d assign_1d Initial 1D Assignment proc_1d->assign_1d proc_2d Process 2D Data assign_1d->proc_2d assign_2d Assign Correlations (COSY, HSQC, HMBC) proc_2d->assign_2d structure Structure Elucidation assign_2d->structure

Caption: Experimental workflow for NMR analysis of indole derivatives.

troubleshooting_overlap start Overlapping Aromatic Signals solvent Change Solvent (e.g., Benzene-d₆) start->solvent field Increase Magnetic Field Strength start->field two_d Perform 2D NMR (COSY, HSQC) start->two_d result Resolved & Assigned Spectrum solvent->result field->result two_d->result

Caption: Troubleshooting logic for overlapping aromatic signals.

vt_nmr_logic cluster_results Observe Signal Behavior cluster_conclusion Conclusion start More Signals Than Expected? vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr coalesce Signals Broaden & Coalesce vt_nmr->coalesce no_change Signals Remain Unchanged vt_nmr->no_change atropisomers Atropisomers coalesce->atropisomers mixture Mixture of Impurities no_change->mixture

Caption: Logical diagram for identifying atropisomers using VT-NMR.

References

Technical Support Center: N-alkylation of 6-bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 6-bromoindoles. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of 6-bromoindoles?

The main challenges in the N-alkylation of 6-bromoindoles include:

  • Low Reaction Yields: Incomplete reactions or degradation of the starting material can lead to poor yields. The electron-withdrawing nature of the bromine atom at the 6-position decreases the nucleophilicity of the indole nitrogen, making the reaction more difficult compared to unsubstituted indoles.[1]

  • Side Reactions: The most common side reaction is C3-alkylation, which occurs due to the high nucleophilicity of the C3 position of the indole ring.[2] In some cases, dialkylation (at both N1 and C3) can also be observed.

  • Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be challenging to control and is highly dependent on the reaction conditions.[2]

  • Substrate Limitations: Sterically hindered alkylating agents or the presence of other sensitive functional groups on the indole ring can lead to lower yields or undesired side reactions.

Q2: How does the 6-bromo substituent affect the N-alkylation reaction?

The bromine atom at the 6-position is electron-withdrawing, which reduces the electron density of the indole ring system. This has two main consequences for N-alkylation:

  • Decreased Nucleophilicity of the Indole Nitrogen: The reduced electron density makes the nitrogen atom less nucleophilic and therefore less reactive towards the alkylating agent. This can result in slower reaction rates and may require more forcing reaction conditions (e.g., stronger base, higher temperature) to achieve complete conversion.[1]

  • Increased Acidity of the N-H bond: The electron-withdrawing effect of the bromine atom makes the N-H proton more acidic, facilitating its removal by a base.

Q3: What are the recommended starting conditions for the N-alkylation of 6-bromoindole?

For a standard N-alkylation of 6-bromoindole with an alkyl halide, a good starting point is to use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF).[2][3] The reaction is typically initiated at 0 °C for the deprotonation step and then allowed to proceed at room temperature or with gentle heating.[2][3]

Troubleshooting Guides

Issue 1: Low or No Product Formation

My N-alkylation of 6-bromoindole is resulting in a low yield or no desired product.

This is a common issue that can be attributed to several factors related to the reduced reactivity of the 6-bromoindole substrate.

  • Troubleshooting Steps:

    • Ensure Complete Deprotonation: The deprotonation of the indole nitrogen is crucial.

      • Base Strength: Use a sufficiently strong base. Sodium hydride (NaH) is generally effective.[2] If issues persist, consider stronger bases, though this may increase the risk of side reactions.

      • Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation.[2]

      • Deprotonation Time and Temperature: Allow sufficient time for the deprotonation to complete before adding the alkylating agent. This is often done at 0 °C for 30-60 minutes, followed by warming to room temperature.[2]

    • Increase Reaction Temperature: For deactivated indoles like 6-bromoindole, higher temperatures may be necessary to drive the reaction to completion.[1] Monitor the reaction for potential degradation at elevated temperatures. Increasing the temperature to 80 °C has been shown to improve yields in some indole alkylations.[1]

    • Check Reagent and Solvent Purity: The presence of water or other protic impurities can quench the strong base and the indolate anion.[2] Ensure that all reagents are pure and the solvent is anhydrous.

    • Activate the Alkylating Agent: If using an alkyl bromide or chloride, consider adding a catalytic amount of potassium iodide (KI) to the reaction mixture. This will generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[4]

  • Troubleshooting Workflow for Low Yield

    LowYield cluster_deprotonation Deprotonation Checks cluster_activation Activation Start Low Yield of N-alkylated 6-bromoindole CheckDeprotonation Verify complete deprotonation Start->CheckDeprotonation IncreaseTemp Increase reaction temperature CheckDeprotonation->IncreaseTemp If deprotonation is confirmed StrongerBase Use stronger base (e.g., NaH) CheckDeprotonation->StrongerBase BaseEquiv Increase base equivalents (1.1-1.5 eq.) CheckDeprotonation->BaseEquiv TimeTemp Optimize deprotonation time and temperature CheckDeprotonation->TimeTemp CheckPurity Check reagent/solvent purity IncreaseTemp->CheckPurity If yield is still low ActivateAlkylatingAgent Activate alkylating agent CheckPurity->ActivateAlkylatingAgent If reagents are pure Result Improved Yield ActivateAlkylatingAgent->Result AddKI Add catalytic KI ActivateAlkylatingAgent->AddKI

    Troubleshooting workflow for low reaction yield.

Issue 2: Significant C3-Alkylation Side Product

My reaction is producing a mixture of N1- and C3-alkylated 6-bromoindole.

This is a classic regioselectivity problem in indole chemistry, arising from the nucleophilic character of the C3 position.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is crucial for favoring N-alkylation.

      • Sodium Hydride (NaH) in DMF: This is the most common and effective combination to generate the indolate anion, which is more likely to react at the nitrogen.[2]

      • Incomplete Deprotonation: If deprotonation is not complete, the remaining neutral indole is more likely to react at the C3 position. Ensure sufficient base and deprotonation time.

    • Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2] If C3-alkylation is a major issue at room temperature, consider heating the reaction.

    • Steric Hindrance:

      • Bulky Alkylating Agent: Using a sterically bulkier alkylating agent can disfavor attack at the more sterically hindered nitrogen atom. This strategy may not be suitable if a specific alkyl group is desired.

      • Protecting Groups: In complex syntheses, temporarily introducing a bulky protecting group at the C3 position can force alkylation to occur at the nitrogen.

  • Logical Diagram for Improving N/C-Selectivity

    Selectivity cluster_base_solvent Base/Solvent Optimization cluster_temp Temperature Optimization Start Poor N/C-Selectivity (C3-Alkylation Observed) OptimizeBaseSolvent Optimize Base and Solvent Start->OptimizeBaseSolvent IncreaseTemp Increase Reaction Temperature OptimizeBaseSolvent->IncreaseTemp If selectivity is still poor NaHDMF Use NaH in anhydrous DMF OptimizeBaseSolvent->NaHDMF CompleteDeprotonation Ensure complete deprotonation OptimizeBaseSolvent->CompleteDeprotonation ConsiderSterics Consider Steric Effects IncreaseTemp->ConsiderSterics If C3-alkylation persists HeatReaction Heat reaction (e.g., 80 °C) to favor thermodynamic product IncreaseTemp->HeatReaction Result Improved N-Selectivity ConsiderSterics->Result

    Decision-making flow for improving N-selectivity.

Data Presentation

The following tables summarize quantitative data from various reported N-alkylation methods for bromo-substituted indoles to provide a comparative overview of reaction conditions and their outcomes.

Table 1: Reaction Conditions for N-Alkylation of Bromo-Substituted Indoles

SubstrateAlkylating AgentBase (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
5-BromoindoleBenzyl bromideNaH (1.2)DMFrt2-12-[3]
5-BromoindoleMethyl iodideKOH (3.0)DMSOrt1-3-[3]
6,6'-Dibromoisoindigo7-(bromomethyl)pentadecaneK₂CO₃ (5.0)DMF1002425.46[5]
6,6'-Dibromoisoindigo2-hexyl-1-decane p-toluenesulfonateK₂CO₃ (5.0)DMF10024-[5]
5-BromoindoleN-Boc-aldimineZn-ProPhenol catalystTHF41261[6]

Experimental Protocols

General Protocol for N-alkylation of 6-bromoindole using Sodium Hydride

This protocol is a standard procedure for the N-alkylation of indoles and can be adapted for 6-bromoindole.

Materials:

  • 6-bromoindole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromoindole (1.0 eq.).

  • Dissolve the 6-bromoindole in anhydrous DMF to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Experimental Workflow Diagram

    Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification A Dissolve 6-bromoindole in anhydrous DMF B Cool to 0 °C A->B C Add NaH portion-wise B->C D Stir for deprotonation C->D E Cool to 0 °C D->E F Add alkylating agent dropwise E->F G Stir at rt or heat F->G H Monitor by TLC/LC-MS G->H I Quench with sat. aq. NH4Cl H->I J Extract with organic solvent I->J K Wash with water and brine J->K L Dry, filter, and concentrate K->L M Purify by column chromatography L->M

    General experimental workflow for N-alkylation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Bromo- vs. 6-Bromo-1H-indole-3-carboxylic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at various positions of the indole ring can significantly modulate the pharmacological profile of the resulting derivatives. This guide provides a comparative overview of the biological activity of two closely related isomers: 5-bromo-1H-indole-3-carboxylic acid and 6-bromo-1H-indole-3-carboxylic acid, with a particular focus on their potential in anticancer drug discovery.

Comparative Anticancer Activity of Derivatives

Indole derivatives have been extensively investigated for their anticancer properties, with mechanisms of action that include the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[3][4][5] The position of the bromine atom on the indole ring can influence the potency and selectivity of these compounds.

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6][7] In contrast, derivatives of 6-bromoindole have also demonstrated significant anticancer effects, with some compounds showing potent activity against various cancer cell lines.[8]

Below is a summary of the reported in vitro anticancer activities for derivatives of both 5-bromo- and 6-bromo-indole carboxylic acids. It is important to note that these are different derivatives tested against different cancer cell lines, and therefore, the data is not directly comparable but provides a snapshot of the potential of each scaffold.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
5-Bromoindole-2-carboxylic Acid Derivative Compound 3a (a carbothioamide derivative)A549 (Lung Carcinoma)Not specified, but identified as the most potent[6][7]
HepG2 (Hepatocellular Carcinoma)
MCF-7 (Breast Adenocarcinoma)
6-Bromoindole Derivative 2,2-bis(6-bromo-3-indolyl) ethylamineU937 (Histiocytic Lymphoma)Not specified, but shown to have good anticancer activity[8]

Key Signaling Pathways in Cancer Targeted by Indole Derivatives

Indole derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. Two of the most well-documented pathways are the EGFR signaling cascade and the Bcl-2 family-mediated apoptosis pathway.

The EGFR signaling pathway plays a crucial role in cell growth, proliferation, and survival.[9][10][11][12][13] Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Indole_Derivatives Bromo-Indole Carboxylic Acid Derivatives Indole_Derivatives->EGFR Inhibits

EGFR Signaling Pathway and Inhibition by Indole Derivatives.

The Bcl-2 family of proteins are central regulators of apoptosis.[14][15][16][17][18] Antiapoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival. Indole derivatives can induce apoptosis by modulating the expression and function of Bcl-2 family proteins.

Bcl2_Apoptosis_Pathway Indole_Derivatives Bromo-Indole Carboxylic Acid Derivatives Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Indole_Derivatives->Bcl2 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Bcl-2 Mediated Apoptosis and Modulation by Indole Derivatives.

Experimental Protocols

The evaluation of the anticancer activity of novel compounds is a critical step in drug discovery. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[19][20][21][22][23]

MTT Assay for Cytotoxicity Screening

This protocol provides a general workflow for determining the cytotoxic effects of 5-bromo- and this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., A549, MCF-7, U937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (5-bromo- or this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Workflow:

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells into a 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h_1 Add_Compound Add serial dilutions of test compounds Incubate_24h_1->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution to dissolve formazan crystals Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Conclusion

Both 5-bromo- and this compound represent promising scaffolds for the development of novel anticancer agents. Although a direct comparison of their biological activities is currently lacking, research on their respective derivatives suggests that both classes of compounds can be effectively functionalized to yield potent inhibitors of cancer cell growth. The position of the bromine atom likely influences the pharmacokinetic and pharmacodynamic properties of the derivatives, leading to potentially different activity profiles and target specificities. Further structure-activity relationship (SAR) studies, including the direct comparison of 5- and 6-bromo-substituted indole-3-carboxylic acid derivatives in a panel of cancer cell lines and relevant biological assays, are warranted to fully elucidate their therapeutic potential and to guide the design of next-generation anticancer drugs.

References

Halogenated Indole-3-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, particularly indole-3-carboxylic acids, have garnered significant attention due to their diverse biological activities. Halogenation of the indole ring is a key strategy employed by medicinal chemists to modulate the physicochemical properties and biological activities of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated indole-3-carboxylic acids and their close derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The introduction of halogen atoms at various positions on the indole ring of indole-3-carboxylic acid derivatives has been shown to significantly influence their therapeutic potential. The nature of the halogen, its position on the indole scaffold, and the overall molecular structure contribute to a wide range of biological responses, including anticancer, antihypertensive, and herbicidal activities.

Anticancer Activity

Halogenated indole-3-acetic acids (a close analogue of indole-3-carboxylic acids) have been investigated as prodrugs for targeted cancer therapy.[1] The mechanism involves oxidative activation by enzymes like horseradish peroxidase (HRP), leading to cytotoxic species. The cytotoxicity of these compounds has been evaluated against V79 Chinese hamster lung fibroblasts.

CompoundPosition of HalogenCytotoxicity (Surviving Fraction at 100 µM)
Indole-3-acetic acid (IAA)-> 0.1
4-Chloro-IAA4-Chloro< 0.001
5-Chloro-IAA5-Chloro< 0.001
6-Chloro-IAA6-Chloro< 0.001
5-Bromo-IAA5-Bromo< 0.001
5-Fluoro-IAA5-Fluoro~ 0.01

Data summarized from Rossiter et al., Bioorg Med Chem Lett. 2002.[1]

The data clearly indicates that the presence of a halogen, particularly chlorine and bromine, at positions 4, 5, or 6 of the indole ring dramatically increases the cytotoxic potential of indole-3-acetic acids when activated by HRP.[1]

Antihypertensive Activity

Novel indole-3-carboxylic acid derivatives have been designed and synthesized as angiotensin II receptor 1 (AT1R) antagonists, demonstrating potential as antihypertensive agents. The affinity for the AT1 receptor is a key indicator of their potential efficacy.

CompoundModificationsAT1R Affinity (IC50, nM)
Losartan(Standard)14.6
Compound 173Indole-3-carboxylic acid derivative11.3
Compound 174Indole-3-carboxylic acid derivative12.3

Data summarized from a 2024 study on indole-3-carboxylic acid derivatives as antihypertensive agents.[2]

These compounds exhibit high nanomolar affinity for the AT1 receptor, comparable to the established drug losartan, highlighting the potential of the indole-3-carboxylic acid scaffold in developing new antihypertensive drugs.[2]

Experimental Protocols

Synthesis of Halogenated Indole-3-Carboxaldehyde Derivatives

A general method for the synthesis of halogenated indole-3-carboxaldehyde, a precursor for carboxylic acids, involves regioselective halogenation followed by formylation.

1. Regioselective Halogenation:

  • To a solution of indole in a suitable solvent (e.g., dichloromethane), a halogenating agent (e.g., N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide) is added portion-wise at a controlled temperature.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the halogenated indole.

2. Vilsmeier-Haack Formylation:

  • To a solution of the halogenated indole in dry dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for a specified time.

  • The mixture is then poured into crushed ice and neutralized with a base (e.g., sodium hydroxide solution).

  • The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to afford the halogenated indole-3-carboxaldehyde.[3]

In Vitro α-Amylase Inhibitory Activity Assay

This assay is used to evaluate the potential of compounds to inhibit the α-amylase enzyme, which is relevant for anti-diabetic research.

  • A solution of the test compound (at various concentrations) is pre-incubated with a solution of α-amylase.

  • A starch solution is then added to initiate the enzymatic reaction.

  • The reaction is incubated for a specific time at a controlled temperature.

  • The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.

  • The mixture is heated in a boiling water bath, and the absorbance is measured at 540 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.[4]

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts in the SAR of halogenated indole derivatives.

SAR_Halogenation_Effect cluster_indole Indole-3-Carboxylic Acid Core cluster_halogenation Halogenation Strategy cluster_activity Biological Outcome Indole Indole Ring CarboxylicAcid Carboxylic Acid at C3 Indole->CarboxylicAcid Essential for Activity Halogenation Halogen Substitution (F, Cl, Br, I) Indole->Halogenation Modification Position Position of Halogen (e.g., C4, C5, C6, C7) Halogenation->Position Activity Modulated Biological Activity (e.g., Anticancer, Antihypertensive) Halogenation->Activity Influences Position->Activity Critically Determines

Caption: Logical relationship of halogenation on the indole-3-carboxylic acid scaffold and its effect on biological activity.

Experimental_Workflow_Anticancer cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Start Indole Halogenation Halogenation (Cl, Br) Start->Halogenation Carboxylation Introduction of Carboxylic Acid Moiety Halogenation->Carboxylation FinalCompound Halogenated Indole-3-Carboxylic Acid Derivative Carboxylation->FinalCompound Treatment Incubation with Compound + HRP FinalCompound->Treatment Test Compound CellLine Cancer Cell Line (e.g., V79) CellLine->Treatment Measurement Cytotoxicity Assay (e.g., MTT, Surviving Fraction) Treatment->Measurement Result Determination of IC50 / % Inhibition Measurement->Result

Caption: Experimental workflow for the synthesis and anticancer evaluation of halogenated indole-3-carboxylic acid derivatives.

References

The Position of Bromine on the Indole Ring Dictates Enzyme Inhibitory Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 6-Bromo-1H-indole-3-carboxylic acid and its isomers reveals that the placement of the bromine atom on the indole scaffold is a critical determinant of their enzyme inhibitory activity. While direct comparative studies on a wide range of enzymes are limited, existing data on related indole derivatives strongly suggests that positional isomerism significantly impacts biological efficacy.

This guide provides a comparative overview of this compound and its positional isomers, focusing on their performance as enzyme inhibitors. The information is targeted towards researchers, scientists, and drug development professionals, offering available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of associated signaling pathways.

Structure-Activity Relationship: The Critical Role of Bromine Placement

For instance, research on the anti-inflammatory properties of brominated isatins (indole-2,3-diones) demonstrated a clear dependency on the bromine position. The study revealed an inhibitory potency order of 5-Bromo > 6-Bromo > 7-Bromo against the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2). This suggests that the electronic and steric effects imparted by the bromine atom at different positions on the indole ring directly influence the molecule's ability to interact with enzyme active sites.

Furthermore, in the context of herbicidal activity, a study on diindole compounds, which are derivatives of indole-3-acetic acid, indicated that a hydrogen atom at the 5-position of the indole ring generally results in higher activity against the dicotyledonous plant Brassica napus (rape) compared to a bromine atom at the same position[1]. This finding underscores that the nature and position of the substituent are crucial for target-specific inhibition.

While specific IC50 values for this compound against various enzymes are not extensively reported, its derivatives have been investigated as inhibitors of bacterial cystathionine γ-lyase (bCSE)[2]. Similarly, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of EGFR tyrosine kinase, with some compounds showing potent anti-proliferative activity against cancer cell lines[3]. These studies, although not providing a direct comparison of the indole-3-carboxylic acid isomers, highlight the potential of brominated indoles as a versatile scaffold for designing potent and selective enzyme inhibitors.

Quantitative Data on Enzyme Inhibition

Direct comparative IC50 values for 4-Bromo, 5-Bromo, 6-Bromo, and 7-Bromo-1H-indole-3-carboxylic acid against a specific enzyme are not available in the reviewed literature. However, to illustrate the inhibitory potential of this class of compounds, the following table summarizes the activity of a derivative of 6-bromoindole.

Compound DerivativeTarget EnzymeIC50 (µM)
(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)Bacterial Cystathionine γ-Lyase (bCSE)Data not explicitly provided in the abstract

Note: The provided data is for a derivative and not the parent this compound. Further research is needed to establish a direct comparative dataset.

Experimental Protocols

To ensure the reproducibility and accuracy of enzyme inhibition studies, detailed experimental protocols are essential. Below are generalized methodologies for biochemical and cell-based enzyme inhibition assays that can be adapted for evaluating indole-based compounds.[4]

General Biochemical Enzyme Inhibition Assay

This protocol outlines a standard workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.

Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test compounds (e.g., this compound and its isomers)

  • Assay buffer (optimized for pH and ionic strength)

  • Cofactors (if required by the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Dissolve the enzyme, substrate, and test compounds in the appropriate assay buffer. Prepare serial dilutions of the test compounds.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Add different concentrations of the test compounds to the respective wells. Include a control well with the enzyme and buffer but no inhibitor. Incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Monitor the reaction progress by measuring the absorbance or fluorescence of the product or the disappearance of the substrate over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Enzyme Inhibition Assay

This protocol describes a method to assess the inhibitory activity of a compound within a cellular context.

Materials and Reagents:

  • Cell line expressing the target enzyme

  • Cell culture medium and supplements

  • Test compounds

  • Reagents for cell lysis and protein quantification

  • Substrate for the enzyme assay

  • 96-well cell culture plates

  • Incubator

  • Microplate reader

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific duration.

  • Cell Lysis: Wash the cells and lyse them to release the intracellular contents, including the target enzyme.

  • Enzyme Assay: Perform the enzyme activity assay on the cell lysates as described in the biochemical assay protocol.

  • Data Analysis: Normalize the enzyme activity to the total protein concentration in each well. Calculate the percentage of inhibition and determine the IC50 values.

Signaling Pathway and Experimental Workflow Visualization

Indole derivatives are known to modulate various signaling pathways, often by targeting key enzymes like protein kinases. The following diagrams, created using the DOT language, illustrate a general experimental workflow for enzyme inhibition screening and a simplified signaling pathway that can be targeted by indole-based inhibitors.

G cluster_workflow Experimental Workflow: Enzyme Inhibition Assay Compound Preparation Compound Preparation Enzyme/Inhibitor Pre-incubation Enzyme/Inhibitor Pre-incubation Compound Preparation->Enzyme/Inhibitor Pre-incubation Reaction Initiation Reaction Initiation Enzyme/Inhibitor Pre-incubation->Reaction Initiation Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition IC50 Determination IC50 Determination Data Acquisition->IC50 Determination

Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.

G cluster_pathway Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Signaling Proteins Downstream Signaling Proteins RTK->Downstream Signaling Proteins Phosphorylation Cellular Response Cellular Response Downstream Signaling Proteins->Cellular Response Transcription Factors Indole Inhibitor Indole Inhibitor Indole Inhibitor->RTK Inhibition

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the point of inhibition by an indole derivative.

References

Validating the Biological Activity of 6-Bromoindole Derivatives: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of key in vitro protocols for researchers, scientists, and drug development professionals to assess the efficacy of 6-bromoindole derivatives. This guide details methodologies for evaluating anticancer, anti-inflammatory, and enzyme inhibitory activities, supported by comparative data and workflow visualizations.

6-Bromoindole derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse and potent biological activities. The incorporation of a bromine atom at the 6-position of the indole ring can enhance lipophilicity and modulate electronic properties, often leading to improved potency and target selectivity.[1][2] These compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[3][4][5] Validating the activity of novel 6-bromoindole derivatives requires a robust panel of in vitro assays. This guide provides a comparative overview of key experimental protocols to assess their therapeutic potential.

I. Anticancer Activity Evaluation

A primary therapeutic area for 6-bromoindole derivatives is oncology. Their anticancer effects are often attributed to the inhibition of crucial cellular processes like cell proliferation and microtubule dynamics.[6]

A. Cell Viability and Cytotoxicity Assays (MTT Assay)

The most fundamental method to assess anticancer potential is to measure a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Comparative Data: Antiproliferative Activity of 6-Bromoindole Derivatives

Compound ClassCell LineIC50 (µM)Target/MechanismReference
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles (e.g., Compound 3g)MCF-7 (Breast)2.94Tubulin Polymerization Inhibition[6]
MDA-MB-231 (Breast)1.61Tubulin Polymerization Inhibition[6]
A549 (Lung)6.30Tubulin Polymerization Inhibition[6]
HeLa (Cervical)6.10Tubulin Polymerization Inhibition[6]
A375 (Melanoma)0.57Tubulin Polymerization Inhibition[6]
Indole-based half-sandwich complexesA2780 (Ovarian)VariesCatalytic Activity / ROS Production[7]
A2780cisR (Resistant Ovarian)VariesCatalytic Activity / ROS Production[7]

Experimental Protocol: MTT Assay

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.[8]

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 6-bromoindole derivative (typically from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the IC50 value using non-linear regression analysis.

Workflow for Anticancer IC50 Determination

cluster_workflow MTT Assay Workflow A Culture & Seed Cancer Cells B Treat with 6-Bromoindole Derivative A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate & Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

MTT Assay Experimental Workflow.

II. Enzyme Inhibition Assays: Targeting Key Kinases

Many 6-bromoindole derivatives function by inhibiting specific enzymes involved in disease pathology. Glycogen Synthase Kinase-3β (GSK-3β) and Pim-1 kinase are two prominent targets implicated in neuroinflammation, diabetes, and cancer.[9][10][11]

A. GSK-3β Inhibition Assay

GSK-3β is a serine/threonine kinase that is overexpressed in several diseases.[9] 6-Bromoindirubin-3'-oxime (BIO) is a well-known 6-bromoindole derivative that potently inhibits GSK-3β.[12][13] The ADP-Glo™ Kinase Assay is a common method for measuring kinase activity and inhibition.

Comparative Data: GSK-3β Inhibitory Activity

CompoundIC50 (nM)Inhibition TypeReference
6-Bromoindirubin-3'-oxime (BIO)5ATP-competitive[12]
Compound 36 (Indole-based)70Competitive[9]

Experimental Protocol: GSK-3β ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare stock solutions of the test compounds (e.g., 1 mM in DMSO). Dilute the GSK-3β enzyme and its specific substrate in the appropriate kinase reaction buffer.[9][14]

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the GSK-3β enzyme, and the ATP/substrate mixture.[14]

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Normalize the data to controls (no inhibitor for 100% activity, no enzyme for 0% activity) and calculate IC50 values.

GSK-3β Inhibition and Downstream Signaling

cluster_pathway GSK-3β Signaling Pathway node_inhibitor 6-Bromoindole Derivative (e.g., BIO) node_gsk3b GSK-3β (Active) node_inhibitor->node_gsk3b Inhibition node_beta_catenin β-catenin node_gsk3b->node_beta_catenin Phosphorylates for node_degradation Degradation node_beta_catenin->node_degradation node_translocation Nuclear Translocation node_beta_catenin->node_translocation Stabilization & node_gene Gene Transcription (Proliferation, Survival) node_translocation->node_gene

Inhibition of GSK-3β by 6-bromoindoles prevents β-catenin degradation.[13]

B. Pim-1 Kinase Inhibition Assay

Pim-1 is a proto-oncogene-encoded serine/threonine kinase that is overexpressed in many cancers, making it an attractive therapeutic target.[11][15] The presence of a halogen atom at the C-6 position of an indole scaffold has been found to increase inhibitory potency against Pim-1.[10]

Experimental Protocol: Pim-1 Kinase Assay

The protocol for assessing Pim-1 inhibition is similar to the GSK-3β assay, typically employing a luminescence-based (e.g., ADP-Glo™) or fluorescence-based (e.g., Z'-LYTE™) format. The key difference is the use of the specific Pim-1 enzyme and a corresponding substrate peptide.

  • Reaction Components: Combine the Pim-1 kinase enzyme, a specific substrate peptide, ATP, and the 6-bromoindole test compound in a suitable buffer.

  • Enzymatic Reaction: Incubate to allow phosphorylation of the substrate by Pim-1.

  • Detection: Use a detection system to quantify the amount of phosphorylated substrate or the amount of ADP produced. For example, in a FRET-based assay, phosphorylation of the substrate prevents it from being cleaved by a development reagent, thus maintaining the FRET signal.

  • Analysis: The signal is inversely (or directly, depending on the assay format) proportional to kinase activity. Calculate IC50 values by plotting the signal against inhibitor concentration.

III. Anti-inflammatory Activity Assays

Chronic inflammation is linked to numerous diseases, and 6-bromoindole derivatives isolated from marine sources have demonstrated potent anti-inflammatory effects.[5][16] These effects are often mediated by modulating immune cell responses and inhibiting key inflammatory signaling pathways like NF-κB.[1]

A. Cytokine Secretion Assay from Dendritic Cells (DCs)

Dendritic cells are key regulators of the immune response. The effect of 6-bromoindole compounds on DC function can be quantified by measuring their secretion of pro-inflammatory (e.g., IL-12p40) and anti-inflammatory (e.g., IL-10) cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Data: Effect on Cytokine Secretion

CompoundCell TypeCytokine MeasuredEffectReference
Geobarrettin BHuman Dendritic CellsIL-12p40Reduced Secretion[5]
Geobarrettin CHuman Dendritic CellsIL-12p40Reduced Secretion[5]
IL-10Increased Secretion[5]
BarettinHuman Dendritic CellsIL-12p40Reduced Secretion (IC50 = 21.0 µM)[5]
IL-10Reduced Secretion (IC50 = 11.8 µM)[5]

Experimental Protocol: Cytokine ELISA

  • DC Culture and Maturation: Isolate human monocytes and differentiate them into immature DCs.

  • Compound Treatment: Treat the DCs with the 6-bromoindole derivatives for a set period before or during maturation (e.g., induced by lipopolysaccharide - LPS).

  • Supernatant Collection: After incubation (e.g., 18-24 hours), collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-12p40).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of known cytokine concentrations.

    • Add a biotinylated detection antibody.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB). The color change is proportional to the amount of cytokine present.

  • Data Acquisition: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Workflow for Evaluating Anti-inflammatory Activity

cluster_workflow Anti-inflammatory Assay Workflow A Isolate & Culture Immune Cells (e.g., DCs) B Treat with Derivative + Inflammatory Stimulus (LPS) A->B C Incubate (e.g., 24h) B->C D Collect Supernatant C->D E Perform Cytokine ELISA D->E F Quantify Cytokine Levels (IL-12, IL-10) E->F

General workflow for measuring cytokine secretion.

This guide provides a foundational framework for the in vitro validation of 6-bromoindole derivatives. The selection of assays should be guided by the intended therapeutic application. By employing these standardized, quantitative protocols, researchers can effectively compare the potency and mechanisms of action of novel compounds, facilitating the identification of promising candidates for further preclinical and clinical development.

References

Comparative Analysis of Novel 6-Bromoindole-Based Inhibitors in Targeting EGFR and VEGFR-2 Kinase Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanism of action, comparative efficacy, and experimental validation of emerging 6-bromoindole-based inhibitors targeting key receptor tyrosine kinases in cancer.

In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) remains a cornerstone of drug development. Among these, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of tumor growth, proliferation, and angiogenesis. A growing body of evidence highlights the potential of 6-bromoindole derivatives as potent inhibitors of these key oncogenic drivers. This guide provides a comprehensive comparison of novel 6-bromoindole-based compounds, benchmarking their performance against established therapeutic agents and detailing the experimental protocols for their validation.

Unraveling the Mechanism of Action: Targeting EGFR and VEGFR-2 Signaling

The therapeutic efficacy of 6-bromoindole-based inhibitors lies in their ability to interfere with the ATP-binding sites of EGFR and VEGFR-2, thereby blocking downstream signaling cascades essential for cancer cell survival and proliferation.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) signaling pathway plays a pivotal role in regulating cell growth, survival, and differentiation.[1] Dysregulation of this pathway through mutations or overexpression is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, ultimately leading to cell proliferation and inhibition of apoptosis.[2][3] 6-bromoindole-based inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and the subsequent phosphorylation of downstream targets.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Bromoindole Inhibitor Inhibitor->EGFR

EGFR signaling pathway and the point of inhibition by 6-bromoindole derivatives.

VEGFR-2 Signaling Pathway: Vascular endothelial growth factor receptor 2 (VEGFR-2) is the primary mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4] The binding of VEGF-A to VEGFR-2 triggers its dimerization and autophosphorylation, activating downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways.[4][5] This signaling cascade promotes endothelial cell proliferation, migration, and survival. 6-bromoindole-based inhibitors target the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis: Endothelial Cell Proliferation, Migration, Survival Raf_MEK_ERK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis Inhibitor 6-Bromoindole Inhibitor Inhibitor->VEGFR2

VEGFR-2 signaling pathway and the point of inhibition by 6-bromoindole derivatives.

Comparative Performance Analysis

The inhibitory potential of novel 6-bromoindole derivatives has been evaluated against both EGFR and VEGFR-2 kinases, as well as in various cancer cell lines. The following tables summarize the available data, comparing these compounds to established tyrosine kinase inhibitors (TKIs).

Disclaimer: The IC50 values presented below are compiled from different studies and were not determined in a head-to-head comparison. Therefore, direct comparisons should be made with caution as experimental conditions may vary.

Table 1: Comparative Inhibitory Activity (IC50) of 6-Bromoindole Derivatives and Reference Drugs against Receptor Tyrosine Kinases

Compound/DrugTargetIC50 (nM)Source
6-Bromoindole Derivatives
Compound 3a (5-bromoindole derivative)EGFR-[6]
Compound 4a (indole-6-carboxylate)EGFR-[7]
Compound 6c (indole-6-carboxylate)VEGFR-2-[7]
6-Bromo-1H-indazole Derivatives
Derivative W4VEGFR-2< 5[8]
Derivative W12VEGFR-2< 5[8]
Derivative W17VEGFR-2< 5[8]
Derivative W19VEGFR-2< 5[8]
Derivative W20VEGFR-2< 5[8]
Reference Drugs
ErlotinibEGFR-[9][10][11]
GefitinibEGFR-[9][10][11][12]
SorafenibVEGFR-253.65[13]
SunitinibVEGFR-2-[14][15][16][17][18]
AxitinibVEGFR-20.2[8]
PazopanibVEGFR-230[8]

Table 2: Comparative Cytotoxicity (IC50) of 6-Bromoindole Derivatives against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Source
5-Bromoindole Derivative 3a HepG2Liver-[19]
A549Lung-[19]
MCF-7Breast-[19]
Indole-6-carboxylate 4a HepG2Liver-[7]
HCT-116Colon-[7]
A549Lung-[7]
Indole-6-carboxylate 6c HepG2Liver-[7]
HCT-116Colon-[7]
A549Lung-[7]

Detailed Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.

EGFR/VEGFR-2 Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (6-bromoindole derivatives and reference drugs)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add 5 µL of the diluted compounds or vehicle control to the wells of a 96-well plate.

  • Prepare a master mix containing the kinase and substrate in kinase buffer.

  • Add 20 µL of the master mix to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagents according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compounds Start->Prepare_Reagents Add_Compounds Add Compounds to 96-well Plate Prepare_Reagents->Add_Compounds Add_Master_Mix Add Master Mix to Wells Add_Compounds->Add_Master_Mix Prepare_Master_Mix Prepare Kinase/ Substrate Master Mix Prepare_Master_Mix->Add_Master_Mix Initiate_Reaction Initiate Reaction with ATP Add_Master_Mix->Initiate_Reaction Incubate Incubate at 30°C for 60 min Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro luminescent kinase assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The presented data underscores the potential of 6-bromoindole-based compounds as a versatile scaffold for the development of potent EGFR and VEGFR-2 inhibitors. Several derivatives exhibit promising inhibitory activity at nanomolar concentrations. However, to establish a clear structure-activity relationship and to directly compare the efficacy of these novel inhibitors, further studies are warranted. Future research should focus on head-to-head comparisons of a series of 6-bromoindole derivatives against both EGFR and VEGFR-2 in standardized biochemical and cell-based assays. Such studies will be instrumental in identifying lead candidates for further preclinical and clinical development in the pursuit of more effective and targeted cancer therapies.

References

Comparison of 6-Bromo-1H-indole-3-carboxylic acid with its methyl ester analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: 6-Bromo-1H-indole-3-carboxylic acid and its Methyl Ester Analog

Introduction

This compound and its methyl ester are pivotal intermediates in the fields of medicinal chemistry and organic synthesis. As brominated indole derivatives, they serve as versatile scaffolds for the development of novel therapeutic agents and other biologically active molecules.[1][2] The presence of the bromine atom and the functional group at the 3-position—either a carboxylic acid or a methyl ester—imparts distinct physicochemical properties and reactivity, influencing their biological activity and synthetic applications. This guide provides an objective comparison of these two compounds, supported by experimental data, to assist researchers in selecting the appropriate analog for their specific research needs.

Physicochemical Properties

The primary difference between this compound and its methyl ester lies in the functional group at the 3-position. This modification from a carboxylic acid to a methyl ester results in notable changes in molecular weight, polarity, and hydrogen bonding capabilities, which in turn affect properties like melting point and solubility.

PropertyThis compoundThis compound methyl ester
Molecular Formula C₉H₆BrNO₂C₁₀H₈BrNO₂
Molecular Weight 240.05 g/mol 254.08 g/mol [3]
Appearance Pale yellow to light brown crystalline powder[4]Solid[5]
Melting Point 212 °C[6]Not explicitly found
XLogP3 2.5[4]3.3[3]
Hydrogen Bond Donor 21[3]
Hydrogen Bond Acceptor 22[3]
Topological Polar Surface Area 58.9 Ų42.1 Ų[3]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various routes, including the bromination of an indole precursor followed by manipulation of the C3 substituent. The methyl ester is typically prepared by the esterification of the parent carboxylic acid.

Synthesis of this compound

A common synthetic route involves the hydrolysis of a trifluoroacetylated indole intermediate. This multi-step process allows for regioselective bromination at the 6-position.[7]

G cluster_0 Synthesis of this compound 5-methoxyindole 5-methoxyindole Trifluoroacetylated_indole 2,2,2-trifluoro-1-(5-methoxy- 1H-indol-3-yl)ethan-1-one 5-methoxyindole->Trifluoroacetylated_indole TFAA, DMF Brominated_intermediate 1-(6-bromo-5-methoxy-1H-indol-3-yl)- 2,2,2-trifluoroethan-1-one Trifluoroacetylated_indole->Brominated_intermediate Br2, AcOH Final_Product 6-Bromo-5-methoxy- 1H-indole-3-carboxylic acid Brominated_intermediate->Final_Product 20% aq. NaOH, reflux

Synthetic pathway for a 6-bromo-indole-3-carboxylic acid derivative.[7]
Synthesis of this compound methyl ester

The methyl ester is readily synthesized from the corresponding carboxylic acid. A standard method involves reaction with an esterifying agent such as (trimethylsilyl)diazomethane in methanol.[5]

G cluster_1 Esterification to Methyl Ester Carboxylic_Acid 6-Bromo-1H-indole- 3-carboxylic acid Methyl_Ester 6-Bromo-1H-indole-3-carboxylic acid methyl ester Carboxylic_Acid->Methyl_Ester (Trimethylsilyl)diazomethane, Methanol

Esterification of the carboxylic acid to its methyl ester analog.[5]

Biological Activity

Both compounds are recognized for their potential in drug discovery, serving as building blocks for molecules with diverse biological activities.[1]

  • This compound : This compound is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] It is known to be a precursor for molecules with anti-inflammatory, anticancer, and antiviral properties.[1][4] It has also been identified as a natural product from the marine sponge Smenospongia purpurea with antibacterial activity against Staphylococcus.

  • This compound methyl ester : This analog is also a marine-derived natural product.[5] It has demonstrated antitumor activity and growth inhibition against Staphylococcus epidermidis.[5] The ester form generally increases lipophilicity (as indicated by a higher XLogP3 value), which can enhance cell membrane permeability and potentially alter biological activity compared to the parent carboxylic acid.[8]

Experimental Protocols

Synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid[8]
  • Trifluoroacetylation : To a stirred solution of 5-methoxyindole (1.0 equiv.) in DMF (10 ml), trifluoroacetic anhydride (1.2 equiv.) is added.

  • Bromination : To a stirred solution of the resulting trifluoroacetylated indole (1 equiv.) in acetic acid at 0 °C, Br₂ (1.2 equiv.) is added.

  • Hydrolysis : The brominated intermediate (1 equiv.) is dissolved in a 20% aqueous NaOH solution and refluxed for 6 hours to yield the final carboxylic acid product.

Synthesis of this compound methyl ester[6]
  • Dissolution : this compound (960 mg, 4.00 mmol) is dissolved in methanol (9.5 mL) at room temperature.

  • Esterification : (Trimethylsilyl)diazomethane (2.0 M hexane solution, approx. 9 mL) is added dropwise over 2 minutes until the reaction mixture turns yellow.

  • Workup : The reaction mixture is concentrated under reduced pressure. The residue is redissolved in methanol and concentrated again. This process is repeated several times to yield the methyl ester product.

Conclusion

The choice between this compound and its methyl ester analog depends heavily on the intended application.

  • The carboxylic acid is a versatile intermediate, offering a reactive handle for amide bond formation and other conjugations. Its higher polarity may be advantageous for certain biological assays or synthetic steps requiring aqueous conditions.[8]

  • The methyl ester provides a more lipophilic scaffold, which can improve membrane permeability and oral bioavailability in drug candidates.[8] It serves as a protected form of the carboxylic acid and can be a target molecule in its own right, possessing distinct biological activities such as antitumor properties.[5]

Researchers should consider these differences in physicochemical properties, reactivity, and known biological roles when designing new experiments, whether for organic synthesis or for the development of novel therapeutic agents.

References

Cross-Reactivity of 6-Bromoindole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of various 6-bromoindole derivatives against a range of enzymes. The information is supported by experimental data to aid in the evaluation of these compounds for further investigation.

The 6-bromoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 6-bromoindole have demonstrated inhibitory activity against a variety of enzymes, making them attractive candidates for drug discovery programs targeting cancer, neurodegenerative diseases, and infectious diseases. Understanding the cross-reactivity of these compounds is crucial for assessing their selectivity and potential off-target effects. This guide summarizes the available data on the enzymatic inhibition profiles of key 6-bromoindole derivatives.

Quantitative Inhibition Data

The inhibitory activities of several 6-bromoindole derivatives against various enzymes are summarized in the table below. The data, presented as IC50 values, highlight the potency and selectivity of these compounds.

DerivativeTarget EnzymeIC50 (nM)Other Enzymes Inhibited (IC50 in nM)
6-Bromoindirubin-3'-oxime (BIO) GSK-3α/β5CDK1 (320), CDK5 (80)[1]
BIO-Acetoxime GSK-3α/β10CDK5/p25 (2,400), CDK2/cyclin A (4,300), CDK1/cyclin B (63,000)
3-Acetyl-6-bromoindole Fungal Catalase (MfCat2) & Succinate Dehydrogenase (SDH)Not directly measured; 100% inhibition of B. cinerea and 96% inhibition of M. fructicola spore germination.[2]Mycelial growth of B. cinerea and M. fructicola (EC50 values not for direct enzyme inhibition).[2]
Potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2) Bacterial Cystathionine γ-lyase (CGL)Activity reported at micromolar and submicromolar concentrations.Not specified.[3]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are described below. These protocols provide a foundation for reproducing and expanding upon the cited experimental data.

Kinase Inhibition Assay (for GSK-3 and CDKs)

The inhibitory activity of 6-bromoindole derivatives against protein kinases such as GSK-3 and CDKs is typically determined using a radiometric filter binding assay.

  • Reaction Mixture Preparation : The kinase, a suitable substrate (e.g., a specific peptide), and the test compound at various concentrations are combined in a reaction buffer.

  • Reaction Initiation : The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation : The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 30 minutes).

  • Termination and Detection : The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis : The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Fungal Enzyme Inhibition (Catalase and Succinate Dehydrogenase)

The antifungal activity of 3-acyl-6-bromoindoles, which is attributed to the inhibition of catalase and succinate dehydrogenase, is assessed through mycelial growth and spore germination assays.

  • Mycelial Growth Inhibition Assay :

    • Fungal mycelial plugs are placed on a culture medium containing various concentrations of the test compound.

    • The plates are incubated, and the radial growth of the mycelium is measured.

    • The EC50 value (the concentration that inhibits growth by 50%) is calculated from the dose-response curve.[2]

  • Spore Germination Inhibition Assay :

    • Fungal spores are incubated in a liquid medium containing different concentrations of the test compound.

    • After an incubation period, the percentage of germinated spores is determined by microscopic examination.

    • The concentration required for complete or significant inhibition is reported.[2]

Bacterial Cystathionine γ-Lyase (CGL) Inhibition Assay

The inhibition of bacterial CGL by 6-bromoindole derivatives is often assessed by measuring the reduction in hydrogen sulfide (H₂S) production.

  • Reaction Setup : The purified CGL enzyme is incubated with the substrate (e.g., L-cysteine) and the test inhibitor in a reaction buffer.

  • H₂S Detection : The amount of H₂S produced is quantified using a colorimetric method (e.g., the methylene blue assay) or a fluorescent probe.

  • Inhibition Measurement : The reduction in H₂S production in the presence of the inhibitor compared to a control without the inhibitor is used to determine the inhibitory activity.

Visualizing Molecular Pathways and Workflows

Diagrams illustrating relevant signaling pathways and experimental workflows provide a clearer understanding of the context and methodology of these cross-reactivity studies.

GSK3_Signaling_Pathway cluster_Wnt Wnt Signaling cluster_Destruction_Complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation Axin Axin APC APC CK1 CK1 CK1->beta_catenin phosphorylation beta_catenin_p p-β-catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Ubiquitination Ubiquitination & Degradation beta_catenin_p->Ubiquitination Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression BIO 6-Bromoindirubin-3'-oxime (BIO) BIO->GSK3b inhibition

Caption: GSK-3β signaling pathway and the inhibitory action of BIO.

Experimental_Workflow start Start: Enzyme Inhibition Assay prepare_reagents Prepare Enzyme, Substrate, and 6-Bromoindole Derivative Solutions start->prepare_reagents incubation Incubate Enzyme with Derivative at Various Concentrations prepare_reagents->incubation initiate_reaction Initiate Reaction (e.g., add ATP or Substrate) incubation->initiate_reaction reaction_progress Allow Reaction to Proceed (Defined Time and Temperature) initiate_reaction->reaction_progress stop_reaction Stop Reaction reaction_progress->stop_reaction detection Measure Product Formation or Substrate Depletion stop_reaction->detection data_analysis Data Analysis: Calculate % Inhibition detection->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: General experimental workflow for determining enzyme inhibition.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-1H-indole-3-carboxylic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-Bromo-1H-indole-3-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with industry best practices and regulatory standards. Adherence to these protocols will help mitigate risks and build a culture of safety within your organization.

Hazard and Safety Information

This compound and its derivatives are classified as hazardous materials. Understanding their potential hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2/2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation

Note: This data is synthesized from safety data sheets of similar brominated indole compounds.[1][2][3][4]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator with a dust filter (e.g., N95) is recommended.[4]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Decision Workflow start Start: Have this compound waste assess_waste Assess Waste Stream (Solid, Liquid, Contaminated Materials) start->assess_waste is_hazardous Is it Hazardous Waste? assess_waste->is_hazardous package_waste Package in a compatible, -labeled container 'HAZARDOUS WASTE' is_hazardous->package_waste Yes non_hazardous Follow institutional guidelines for non-hazardous waste is_hazardous->non_hazardous No segregate Segregate from incompatible materials package_waste->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs vendor_pickup Arrange for pickup by a licensed waste vendor contact_ehs->vendor_pickup end End: Waste Disposed vendor_pickup->end

Caption: Step-by-step process for the proper disposal of this compound.

Step-by-Step Disposal Procedures

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other local regulations.[1]

Waste Collection and Segregation
  • Collect Waste: Accumulate all waste containing this compound, including contaminated items like gloves, weighing paper, and absorbent materials, in a designated and compatible container.[4] The original container can often be used if it is in good condition.[5]

  • Avoid Mixing: Do not mix different waste streams.[5] Keep halogenated compounds separate from non-halogenated waste.

  • Container Integrity: Ensure the waste container is in good condition, not leaking, and has a tightly fitting cap.[5][6] Containers should be kept closed except when adding waste.[5][6]

Labeling
  • Hazardous Waste Label: Clearly label the container with the words "HAZARDOUS WASTE".[5]

  • Contents Identification: The label must also include the full chemical name ("this compound") and the percentage composition of each constituent in the waste.[5]

  • Date Accumulation: Mark the date when waste is first added to the container.

Storage
  • Secure Storage: Store waste containers in a designated, secure area, such as a satellite accumulation area (SAA), under the control of the generator.[5]

  • Segregation: Store containers with other compatible wastes, away from incompatible materials, especially strong oxidizing agents.[1]

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak or spill.

Final Disposal
  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.[4]

  • Arrange for Pickup: Dispose of the waste through an approved waste disposal plant or a licensed hazardous waste contractor.[1][4] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

  • Empty Containers: To dispose of an empty container, ensure only trivial amounts of the chemical remain. The first rinse of the container should be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7] After thorough rinsing and air-drying, deface the label and dispose of the container as regular trash.[7]

Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all non-essential personnel and ensure there is adequate ventilation.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Contain Spill: Prevent the spill from spreading.[1]

  • Absorb and Collect: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place it in the disposal container.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-1H-indole-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.